Heptanoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67902. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
heptanoyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-5-7-9-11-13(15)17-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZDAPTZFJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014661 | |
| Record name | Heptanoic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-27-7 | |
| Record name | Heptanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 1,1'-anhydride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic anhydride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67902 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanoic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic anhydride | |
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Foundational & Exploratory
Heptanoic Anhydride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Heptanoic anhydride (B1165640), also known as enanthic anhydride, is a versatile chemical reagent widely utilized in organic synthesis. Its utility stems from its reactive nature as an acylating agent, enabling the introduction of the heptanoyl group into a variety of molecules. This technical guide provides an in-depth overview of the chemical properties and reactivity of heptanoic anhydride, complete with experimental protocols and logical workflows, to support its application in research and development, particularly in the field of drug discovery and synthesis.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid with a characteristic odor.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₃ | [3] |
| Molecular Weight | 242.35 g/mol | [3] |
| CAS Number | 626-27-7 | [3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 0.917 g/cm³ | ChemBK |
| Melting Point | -12 °C (10.4 °F) | ChemBK |
| Boiling Point | 278-282 °C (532.4-539.6 °F) at 760 mmHg | Fisher Scientific |
| Flash Point | > 112 °C (> 233.6 °F) | Fisher Scientific |
| Solubility | Insoluble in water; soluble in many organic solvents | [1] |
| Refractive Index | 1.432-1.434 | ChemBK |
Reactivity Profile
This compound's reactivity is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. It is more reactive than esters but less so than acyl chlorides.[4] The primary reactions involve the displacement of a heptanoate (B1214049) ion, a good leaving group.
A general overview of its reactivity with common nucleophiles is presented below:
Hydrolysis
This compound reacts with water to undergo hydrolysis, yielding two equivalents of heptanoic acid. This reaction can occur slowly at room temperature and is accelerated by heating. Due to this reactivity, it is crucial to handle and store this compound under anhydrous conditions to maintain its purity.[4][5]
Alcoholysis
The reaction of this compound with alcohols, known as alcoholysis, produces an ester and one equivalent of heptanoic acid.[4] This reaction is a common method for the synthesis of heptanoate esters, which are often used as flavoring and fragrance agents.[6] The reaction may require gentle heating to proceed at a practical rate.
Aminolysis
Amines react with this compound in a process called aminolysis to form N-substituted heptanamides and one equivalent of heptanoic acid.[4] As the heptanoic acid byproduct can neutralize the amine reactant, two equivalents of the amine are typically required for the reaction to go to completion.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent reactions.
Synthesis of this compound from Heptanoic Acid
This protocol is based on a reported method for the synthesis of anhydrides from carboxylic acids using a phosphorodiamidic chloride activating agent.[1]
Materials:
-
Heptanoic acid
-
Triethylamine (B128534) (N(C₂H₅)₃)
-
N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve heptanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1 equivalent) to the solution at room temperature.
-
In a separate flask, prepare a solution of N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride (0.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the phosphorodiamidic chloride solution to the heptanoic acid/triethylamine mixture at 20 °C.
-
Stir the reaction mixture at 20 °C for 30 minutes.
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis of Ethyl Heptanoate (Alcoholysis)
This protocol describes the esterification of ethanol (B145695) using this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and an excess of anhydrous ethanol (e.g., 3-5 equivalents).
-
Optionally, add a catalytic amount of pyridine.
-
Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and heptanoic acid byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude ethyl heptanoate can be purified by fractional distillation.[6][7][8][9]
Synthesis of N-Phenylheptanamide (Aminolysis)
This protocol outlines the reaction of this compound with an amine, using aniline (B41778) (phenylamine) as an example.
Materials:
-
This compound
-
Aniline (2 equivalents)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (2 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in dichloromethane to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess aniline), water, saturated aqueous sodium bicarbonate solution (to remove heptanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenylheptanamide can be purified by recrystallization or column chromatography.
Application in Drug Development: Synthesis of Testosterone (B1683101) Enanthate
This compound is a key reagent in the synthesis of various pharmaceutical compounds. A prominent example is its use in the production of testosterone enanthate, a widely used androgen and anabolic steroid.[10] The heptanoyl group enhances the lipophilicity and prolongs the half-life of testosterone in the body. While the industrial synthesis often employs heptanoyl chloride for this esterification, this compound serves as a suitable alternative.[10][11]
The following diagram illustrates a simplified workflow for the synthesis of testosterone enanthate from testosterone.
Analytical Methods
The purity of this compound and the progress of its reactions can be monitored by several analytical techniques. The primary impurity in aged samples is typically heptanoic acid, resulting from hydrolysis.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for assessing the purity of this compound and quantifying the formation of ester products. The dicarboxylic acid resulting from hydrolysis may dehydrate back to the anhydride in a hot GC inlet, which should be considered when developing a method.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify this compound and its acidic and ester derivatives. The mobile phase composition, particularly the water content, must be carefully controlled to prevent on-column hydrolysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of this compound and its reaction products. The chemical shifts of the α-protons and carbonyl carbons are characteristic and can be used to follow the conversion of the anhydride.
-
Infrared (IR) Spectroscopy: this compound exhibits two characteristic carbonyl (C=O) stretching bands in its IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹. The disappearance of these bands and the appearance of new carbonyl bands corresponding to the ester or amide product can be used to monitor the reaction.[3]
This guide provides a foundational understanding of the chemical properties and reactivity of this compound for its effective application in a research and development setting. Proper handling and consideration of its reactivity are paramount for successful and reproducible synthetic outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 7. Heptanoic acid, ethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]
- 11. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Heptanoic Anhydride from Heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of heptanoic anhydride (B1165640) from heptanoic acid, a key chemical transformation for the production of various intermediates in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical principles and workflows through diagrams.
Overview of Synthetic Strategies
The synthesis of heptanoic anhydride from heptanoic acid is fundamentally a dehydration reaction, where two molecules of the carboxylic acid condense to form the anhydride with the elimination of a water molecule. Several methods have been established to achieve this transformation, primarily categorized by the type of activating agent or reaction conditions employed. The most common strategies include:
-
Reaction with Heptanoyl Chloride: A robust and widely used method involves the reaction of heptanoic acid with its corresponding acid chloride, heptanoyl chloride. This method is efficient and generally provides good yields.
-
Use of Dehydrating Agents: Various dehydrating agents can be employed to directly condense heptanoic acid. These include reagents such as phosphorus pentoxide (P₂O₅), oxalyl chloride, and dicyclohexylcarbodiimide (B1669883) (DCC). A particularly effective modern method utilizes a combination of triphenylphosphine (B44618) oxide and oxalyl chloride.
-
High-Temperature Dehydration: Direct thermal dehydration of heptanoic acid can produce the anhydride, though this often requires harsh conditions and may not be suitable for all applications.
This guide will focus on providing a detailed protocol for the synthesis via the heptanoyl chloride route, as it is a well-documented and reliable method.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the reactants and the product.
Table 1: Physicochemical Properties of Heptanoic Acid and this compound
| Property | Heptanoic Acid | This compound |
| Molecular Formula | C₇H₁₄O₂ | C₁₄H₂₆O₃ |
| Molecular Weight | 130.18 g/mol | 242.36 g/mol |
| Appearance | Oily, colorless liquid | Clear, light yellow liquid |
| Boiling Point | 223 °C | 155-162 °C at 12 mmHg (170-173 °C at 15 mmHg)[1] |
| Melting Point | -7.5 °C | -12 °C |
| Density | 0.918 g/mL at 25 °C | 0.917 g/mL |
Table 2: Summary of a Reported Synthesis of this compound
| Parameter | Value |
| Reactants | Heptanoyl chloride, Heptanoic acid, Pyridine (B92270) |
| Solvent | Benzene (B151609) |
| Reaction Temperature | Rises to 60-65 °C upon addition of heptanoic acid[1] |
| Reaction Time | 10 minutes after addition of heptanoic acid[1] |
| Reported Yield | 78-83%[1] |
| Purification Method | Fractional distillation under reduced pressure[1] |
Experimental Protocol: Synthesis of this compound from Heptanoyl Chloride and Heptanoic Acid
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[1]
Materials and Equipment
-
Heptanoyl chloride (0.1 mole)
-
Heptanoic acid (0.1 mole)
-
Dry pyridine (0.2 mole)
-
Dry benzene (50 mL)
-
250-mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel
-
Distillation apparatus (e.g., Claisen flask)
-
Vacuum source
Procedure
-
Initial Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 0.2 mole of dry pyridine and 25 mL of dry benzene.
-
Addition of Heptanoyl Chloride: To the stirred solution, rapidly add 0.1 mole of heptanoyl chloride. A slight increase in temperature will be observed, and a pyridinium (B92312) complex will precipitate.
-
Addition of Heptanoic Acid: Continue stirring and add 0.1 mole of heptanoic acid from the dropping funnel over a period of 5 minutes. The temperature of the reaction mixture will rapidly increase to 60-65 °C, and pyridine hydrochloride will form as a solid.[1]
-
Reaction Completion and Filtration: After the addition of heptanoic acid is complete, stir the mixture for an additional 10 minutes. Subsequently, cool the mixture and collect the solid pyridine hydrochloride on a chilled Büchner funnel. Wash the solid twice with 25-mL portions of dry benzene.[1]
-
Work-up and Purification: Combine the filtrate and the benzene washes. Concentrate the solution under reduced pressure on a steam bath. The residue is then subjected to fractional distillation under reduced pressure. The fraction boiling at 155-162 °C at 12 mmHg is collected as pure this compound.[1] The reported yield for this procedure is between 78% and 83%.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the experimental process.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show two characteristic strong carbonyl (C=O) stretching bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) from the starting heptanoic acid indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the alkyl chain protons. The α-methylene protons (next to the carbonyl groups) will appear as a triplet at approximately δ 2.4 ppm. The other methylene (B1212753) protons will appear as multiplets between δ 1.3 and 1.7 ppm, and the terminal methyl protons will be a triplet around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 168 ppm. The signals for the carbons of the alkyl chain will appear in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (242.36 g/mol ), along with characteristic fragmentation patterns.
Safety Considerations
-
Heptanoyl chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Benzene is a known carcinogen and is highly flammable. Its use should be minimized, and all operations must be conducted in a fume hood.
-
The reaction between heptanoic acid and the heptanoyl chloride-pyridine complex is exothermic . Care should be taken to control the rate of addition to avoid an uncontrolled temperature increase.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and safety data sheets before conducting any chemical synthesis.
References
Heptanoic Anhydride in Acylation Reactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heptanoic anhydride (B1165640) is a versatile and reactive acylating agent used extensively in organic synthesis for the introduction of the heptanoyl group into various molecules.[1] As a derivative of heptanoic acid, it serves as a crucial intermediate in the manufacturing of pharmaceuticals, fragrances, plasticizers, and specialty esters.[1][2] This technical guide provides an in-depth examination of the core mechanisms governing acylation reactions involving heptanoic anhydride, with a focus on the acylation of alcohols and amines. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of its application.
Core Mechanism of Acylation: Nucleophilic Acyl Substitution
The fundamental mechanism by which this compound acylates nucleophiles is the nucleophilic acyl substitution .[3] This process is generally characterized as a two-step addition-elimination reaction.[4][5]
-
Nucleophilic Addition: A nucleophile (Nu:), such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the this compound molecule. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral alkoxide intermediate.[3][6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which results in the elimination of a heptanoate (B1214049) ion, a relatively stable leaving group due to resonance stabilization.[6]
-
Deprotonation: If the initial nucleophile was neutral (e.g., water, alcohol, or amine), the resulting product will be protonated. A base, which can be another molecule of the nucleophile or a non-nucleophilic base like pyridine, removes this proton to yield the final, neutral acylated product.[3][7]
Caption: General mechanism of nucleophilic acyl substitution with an anhydride.
Specific Acylation Mechanisms
Acylation of Alcohols (Esterification)
This compound reacts with alcohols to produce heptanoate esters and heptanoic acid as a byproduct.[1][3] This reaction, known as alcoholysis, is a common method for ester synthesis.[7] While the reaction can proceed with the neutral alcohol, it is often accelerated by the use of a catalyst.[7][8]
-
Base Catalysis: A non-nucleophilic base, such as pyridine, can be used. The base deprotonates the alcohol to form a more nucleophilic alkoxide or assists in the deprotonation step after the initial nucleophilic attack.[3]
-
Acid Catalysis: Brønsted acids like phosphoric acid (H₃PO₄) can catalyze the acylation. Recent studies suggest that the mechanism involves the in-situ formation of diacylated mixed anhydrides, which act as highly efficient acyl transfer reagents.[9]
Caption: Signaling pathway for the acylation of an alcohol by this compound.
Acylation of Amines (Amidation)
The reaction of this compound with ammonia, primary (1°) amines, or secondary (2°) amines yields N-substituted heptanamides.[3] Because amines are generally more nucleophilic than alcohols, these reactions are typically rapid and do not require catalysts.[10]
A key consideration for this reaction is stoichiometry. Two molar equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the heptanoic acid byproduct, forming a heptanoate salt.[3][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[3]
Caption: Signaling pathway for the acylation of an amine by this compound.
Quantitative Data
Quantitative yields for acylation reactions are highly dependent on the substrate, catalyst, solvent, and reaction conditions. The following table summarizes representative data for reactions involving this compound and the structurally similar hexanoic anhydride.
| Acylating Agent | Substrate | Catalyst / Conditions | Time (h) | Yield (%) | Reference |
| This compound | Phenylalanine | Pyridine, Heating | 4 | 51 | [1] |
| Hexanoic Anhydride | Anisole | Hβ zeolite-supported tungstophosphoric acid | Optimized | 89.2 | [12] |
| Hexanoic Anhydride | Biphenyl | HBEA zeolite, 200 °C | Not Specified | 53 | [12] |
| Acetic Anhydride | Anisole | FeCl₃·6H₂O (10 mol%), TAAIL 6 (Ionic Liquid), 60 °C | 2 | 99 | [12] |
Experimental Protocols
The following is a representative protocol for a Friedel-Crafts acylation of an aromatic compound using an acid anhydride, adapted from established procedures for hexanoic anhydride.[12][13] This protocol can serve as a template for reactions with this compound.
Materials
-
Aromatic Substrate (e.g., Anisole)
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with gas trap (e.g., connected to a bubbler)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
References
- 1. Page loading... [wap.guidechem.com]
- 2. cphi-online.com [cphi-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Profile of Heptanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Heptanoic Anhydride (B1165640) (C₁₄H₂₆O₃), a key intermediate in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for Heptanoic Anhydride.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two heptanoyl chains. Due to the symmetry of the molecule, the protons on both chains are chemically equivalent.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.42 | Triplet, J ≈ 7.5 Hz | 4H | -CH₂-C(=O) |
| ~1.65 | Multiplet | 4H | -CH₂-CH₂-C(=O) |
| ~1.30 | Multiplet | 12H | -(CH₂)₃-CH₃ |
| ~0.89 | Triplet, J ≈ 7.0 Hz | 6H | -CH₃ |
Note: Predicted chemical shifts and coupling constants based on typical values for aliphatic chains and the influence of the anhydride functional group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in this compound.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~169.5 | C=O |
| ~34.1 | -CH₂-C(=O) |
| ~31.4 | -CH₂-CH₂-C(=O) |
| ~28.8 | -(CH₂)₃-CH₃ |
| ~24.7 | -CH₂-CH₂-CH₃ |
| ~22.4 | -CH₂-CH₃ |
| ~13.9 | -CH₃ |
Note: Predicted chemical shifts based on typical values for aliphatic anhydrides.[1][2][3]
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a liquid anhydride like this compound is as follows:
-
Sample Preparation: A small amount of this compound (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically needed to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1817 & ~1750 | Strong | C=O stretching (symmetric and asymmetric) |
| ~1045 | Strong | C-O-C stretching |
| 2958, 2931, 2860 | Medium-Strong | C-H stretching (aliphatic) |
| 1465, 1414 | Medium | C-H bending (aliphatic) |
Note: The presence of two distinct carbonyl stretching bands is a hallmark of the anhydride functional group.[4]
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the IR spectrum is typically obtained using the following method:
-
Sample Preparation: A neat (undiluted) liquid sample is used. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Scan Range: Typically from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum (of the empty salt plates or ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 242 | < 1 | [M]⁺ (Molecular Ion) |
| 113 | 100 | [C₇H₁₃O]⁺ (Acylium ion) |
| 85 | ~30 | [C₆H₁₃]⁺ |
| 71 | ~25 | [C₅H₁₁]⁺ |
| 57 | ~40 | [C₄H₉]⁺ |
| 43 | ~55 | [C₃H₇]⁺ |
Data obtained from the NIST WebBook.[5]
Fragmentation Analysis
The mass spectrum of this compound shows a very weak molecular ion peak at m/z 242. The most prominent fragmentation pathway for linear anhydrides is the cleavage of the C-O bond to form a stable acylium ion. In this case, the base peak at m/z 113 corresponds to the heptanoyl acylium ion ([CH₃(CH₂)₅CO]⁺). Subsequent fragmentation of the alkyl chain of this acylium ion or the other fragmentation products leads to the series of peaks observed at m/z 85, 71, 57, and 43, corresponding to the loss of successive alkyl fragments.[6][7][8]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization mass spectrum of a liquid sample:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Experimental and Analytical Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps to ensure accurate data acquisition and interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. Ch20: Spectroscopic Analysis : Anhydrides [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Heptanoic acid, anhydride [webbook.nist.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
Heptanoic Anhydride: A Technical Guide to Safe Handling and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
Heptanoic anhydride (B1165640) is a versatile reagent in organic synthesis, valued for its role in the introduction of heptanoyl moieties. However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its safety profile and strict adherence to handling protocols. This guide provides an in-depth overview of the safety and handling precautions for heptanoic anhydride, compiled from safety data sheets and chemical references, to ensure its safe use in research and development settings.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also recognized as a sensitizer, with the potential to cause an allergic skin reaction.[4] In some instances, it is listed as toxic to aquatic life with long-lasting effects.[4]
GHS Classification:
-
Serious Eye Damage/Eye Irritation, Category 1[2]
-
Skin Sensitization, Category 1B[4]
-
Corrosive to Metals, Category 1[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard, Category 2[4]
Hazard Statements:
-
H290: May be corrosive to metals.[1]
-
H317: May cause an allergic skin reaction.[4]
-
H318: Causes serious eye damage.[4]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₃ | [1][5][6] |
| Molecular Weight | 242.35 g/mol | [1][4][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [2][5][6][7] |
| Odor | Pungent | [2] |
| Melting Point | -12 °C (10.4 °F) | [6] |
| Boiling Point | 278-282 °C (532.4-539.6 °F) at 760 mmHg | |
| Flash Point | > 112 °C (> 233.6 °F) | |
| Density | 0.917 - 0.931 g/cm³ | [3][6] |
| Vapor Density | 8.36 | [3] |
| Solubility | Insoluble in water | [2] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.
| Control Parameter | Specification | Source(s) |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [1][3][8] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [1][3] |
| Skin Protection | Wear a chemical-resistant suit and gloves (e.g., nitrile or butyl rubber). Inspect gloves prior to use. | [1][3][9] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][3][8] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash before reuse. | [1][3][10] |
Detailed Experimental Protocols
Safe Handling and Storage Protocol
Objective: To outline the standard operating procedure for the safe handling and storage of this compound to prevent accidental exposure and maintain chemical integrity.
Methodology:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be conducted in a properly functioning chemical fume hood.[1][3][9]
-
Dispensing:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as bases, alcohols, and oxidizing agents.[2][3][9]
-
Keep containers tightly closed to prevent moisture ingress.[2][3][9] The substance is moisture-sensitive.[3]
-
Store in a corrosive-resistant container with a resistant inner liner.[1]
-
Emergency First Aid Procedures
Objective: To provide immediate and effective first aid measures in the event of exposure to this compound.
Methodology:
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[2][5]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Accidental Release Measures
Objective: To safely contain and clean up a spill of this compound, protecting personnel and the environment.
Methodology:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleanup:
-
Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][3]
-
Do not create dust.[1]
-
Fire-Fighting Measures
Objective: To extinguish a fire involving this compound safely and effectively.
Methodology:
-
Suitable Extinguishing Media:
-
Unsuitable Extinguishing Media:
-
No information available.[3]
-
-
Specific Hazards:
-
Protective Equipment:
Stability and Reactivity
This compound is sensitive to moisture.[3] It is incompatible with bases, alcohols, and oxidizing agents.[3] Hazardous polymerization does not occur.[3]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] However, it is known to be corrosive and can cause burns upon exposure.[2]
| Route of Exposure | Finding | Species | Source(s) |
| Dermal | LD50 > 2000 mg/kg | Rat | [3] |
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be disposed of as unused product.[1]
References
- 1. angenechemical.com [angenechemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS 626-27-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. novaphene.com [novaphene.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Solubility of Heptanoic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of heptanoic anhydride (B1165640) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility principles, providing a strong predictive foundation for experimental design. It also includes a detailed experimental protocol for determining solubility and visual diagrams of relevant chemical processes involving heptanoic anhydride.
Core Concept: Predicting Solubility
The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound ((C₆H₠₃CO)₂O) is a molecule with a dual nature. The two heptyl (C₇H₠₅) chains are nonpolar, while the central anhydride functional group (-C(O)O(C)O-) introduces polarity. Consequently, its solubility is a balance between these two characteristics. It is generally expected to be soluble in a wide range of common organic solvents, particularly those of low to moderate polarity. However, it is reactive with protic solvents such as water and alcohols.
Qualitative Solubility of this compound
Based on its structure and the general properties of carboxylic acid anhydrides, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene | High | The long nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have polarities that are compatible with the overall polarity of this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds, and their polarity is suitable for solvating this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of ketones is generally compatible with this compound. |
| Esters | Ethyl acetate | Moderate to High | The polarity is similar to that of this compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | These highly polar solvents can solvate the polar anhydride group, while the organic nature of the solvent interacts with the alkyl chains. |
| Alcohols | Methanol, Ethanol | Reactive | This compound will react with alcohols to form the corresponding heptanoate (B1214049) ester and heptanoic acid.[1] While it may initially appear to dissolve, a chemical reaction is occurring. |
| Water | Reactive | This compound reacts with water to hydrolyze into two molecules of heptanoic acid.[2] It is considered insoluble as it does not form a stable aqueous solution. |
Experimental Protocol for Solubility Determination
The following is a general gravimetric method that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved liquid this compound remains.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal:
-
Once equilibrated, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas (like nitrogen) can be used to accelerate this process, but care must be taken not to volatilize the this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, reweigh the dish or vial containing the this compound residue.
-
The mass of the dissolved this compound is the final mass minus the initial tare mass of the container.
-
The solubility can then be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety Precautions:
-
This compound is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.
Visualizing Chemical Processes
Synthesis of this compound
This compound is commonly synthesized by the dehydration of heptanoic acid. This process typically involves heating the carboxylic acid, often in the presence of a dehydrating agent.
Caption: Synthesis of this compound from heptanoic acid.
Reaction with Alcohols: Esterification
A primary reaction of this compound, relevant in drug development and organic synthesis, is its reaction with an alcohol to form an ester and heptanoic acid.
Caption: Reaction of this compound with an alcohol.
References
Heptanoic Anhydride: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanoic anhydride (B1165640) (CAS No. 626-27-7) is a versatile reagent in organic synthesis, valued for its role in the introduction of heptanoyl moieties in the manufacturing of pharmaceuticals, flavors, and fragrances.[1] As a reactive chemical, a thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways. This guide provides a comprehensive overview of the available technical information regarding the thermal behavior of heptanoic anhydride.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior under various thermal conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆O₃ | [1][2][3] |
| Molecular Weight | 242.35 g/mol | [3][4] |
| Appearance | Clear, light yellow liquid | [1][5] |
| Melting Point | -12 °C | [5][6] |
| Boiling Point | 278-282 °C at 760 mmHg | [6] |
| Flash Point | > 110 °C | [5] |
| Density | 0.917 g/mL | [6] |
Thermal Stability and Decomposition
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, safety data sheets consistently indicate that the compound will decompose at elevated temperatures, leading to the release of irritating gases and vapors. Hazardous combustion products are cited as carbon monoxide (CO) and carbon dioxide (CO₂).
Based on the thermal behavior of analogous aliphatic anhydrides, such as acetic anhydride, a potential decomposition pathway for this compound can be postulated. The decomposition of linear aliphatic anhydrides can proceed through a unimolecular elimination reaction.
Postulated Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed via a concerted, non-radical mechanism involving a six-membered cyclic transition state. This pathway is analogous to the well-documented pyrolysis of acetic anhydride, which yields ketene (B1206846) and acetic acid.
In the case of this compound, the primary decomposition products would be heptanoic acid and 1-hexene-1-one (hex-1-en-1-one) , the corresponding ketene.
The logical relationship for this proposed decomposition is illustrated in the diagram below.
References
Heptanoic Anhydride (CAS 626-27-7): A Comprehensive Technical Guide for Researchers
Introduction
Heptanoic anhydride (B1165640), registered under CAS number 626-27-7, is a symmetrical acid anhydride derived from heptanoic acid.[1] Also known as enanthic anhydride, it is a versatile and reactive organic compound widely employed as an acylating agent in chemical synthesis.[2] Its utility spans various sectors, including the production of pharmaceuticals, flavors, and fragrances, making it a key intermediate for researchers and professionals in drug development and chemical manufacturing.[2][3] This technical guide provides an in-depth overview of heptanoic anhydride, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.
Physicochemical Properties
This compound is a clear, colorless to light yellow oily liquid.[3][4] It is characterized by the chemical formula C₁₄H₂₆O₃ and a molecular weight of approximately 242.36 g/mol .[5][6] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₆O₃ | [4][5] |
| Molecular Weight | 242.36 g/mol | [6] |
| CAS Number | 626-27-7 | [1][4] |
| Appearance | Clear, colorless to light yellow oily liquid | [3][4] |
| Boiling Point | 278-282 °C | [1] |
| Melting Point | -12 °C | [1][4] |
| Density | 0.917 g/mL | [1] |
| Refractive Index | 1.433 | [1] |
Synthesis of this compound
A well-established method for the synthesis of this compound is documented in Organic Syntheses, which involves the reaction of heptoyl chloride with heptanoic acid in the presence of pyridine (B92270).[7]
Experimental Protocol: Synthesis from Heptoyl Chloride and Heptanoic Acid
Materials:
-
Heptoyl chloride
-
Heptanoic acid
-
Dry pyridine
-
Dry benzene
-
Ice
Equipment:
-
250-mL round-bottomed three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Chilled Büchner funnel
-
200-mL modified Claisen flask for distillation
Procedure:
-
In a 250-mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 15.8 g (0.2 mole) of dry pyridine and 25 mL of dry benzene.[7]
-
Rapidly add 14.8 g (0.1 mole) of heptoyl chloride to the stirred solution. A pyridinium (B92312) complex will precipitate.[7]
-
While continuing to stir, add 13.0 g (0.1 mole) of heptanoic acid from the dropping funnel over a 5-minute period. The temperature will rise to 60–65 °C as pyridine hydrochloride forms.[7]
-
After stirring for an additional 10 minutes, collect the solid pyridine hydrochloride on a chilled Büchner funnel and wash it with two 25-mL portions of dry benzene.[7]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure on a steam bath.[7]
-
Distill the residue using a 200-mL modified Claisen flask. Discard the initial fraction boiling up to 155 °C/12 mm.[7]
-
Collect the this compound fraction at 155–162 °C/12 mm. The expected yield is 19–20 g (78–83%).[7]
Reactivity and Applications
This compound is a powerful acylating agent, reacting with a variety of nucleophiles to introduce a heptanoyl group into the target molecule.[3] This reactivity is central to its application in organic synthesis.
Acylation Reactions
This compound readily reacts with alcohols and phenols to form heptanoate (B1214049) esters, and with primary and secondary amines to yield heptanamides.[3] These reactions are fundamental in the synthesis of fine chemicals.
Applications in Drug Development and Industry
The primary application of this compound in the pharmaceutical industry is as an intermediate in the synthesis of more complex molecules.[2] It is used in the production of specialty esters and other derivatives that may possess therapeutic properties.[2] In the flavor and fragrance industry, this compound is utilized to synthesize various heptanoate esters, which are known for their fruity and floral aromas.
Experimental Protocol: General Esterification
Materials:
-
This compound
-
Alcohol or phenol (B47542)
-
Pyridine (or other suitable base)
-
Anhydrous dichloromethane (B109758) (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol or phenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the heptanoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by column chromatography or distillation.
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Spectral data available in chemical databases. | [5][8] |
| ¹³C NMR | Spectral data available in chemical databases. | [5] |
| IR Spectroscopy (Neat) | Characteristic C=O stretching bands for anhydrides. | [5] |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern with a top peak at m/z 113. | [5][9] |
Note: For detailed spectra, please refer to the spectral databases cited.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[11]
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron should be used.[12]
-
Respiratory Protection: If working outside of a fume hood or if vapors are present, a NIOSH-approved respirator is necessary.[12]
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as bases, alcohols, and oxidizing agents.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[13]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound(626-27-7) 1H NMR spectrum [chemicalbook.com]
- 9. Heptanoic acid, anhydride [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of Heptanoic Anhydride
This guide provides a comprehensive overview of the key physical properties of heptanoic anhydride (B1165640), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.
Core Physical Properties
Heptanoic anhydride, also known as enanthic anhydride, is a colorless to pale yellow liquid with a characteristic odor. It serves as a versatile intermediate in various chemical syntheses. Accurate knowledge of its physical properties is crucial for its application and handling in a laboratory or industrial setting.
Quantitative Data Summary
The boiling point and density of this compound have been reported across various sources. The data is summarized in the table below for easy reference and comparison.
| Physical Property | Value | Reference(s) |
| Boiling Point | 258 - 282 °C | [1][2][3] |
| 269.5 °C | [4] | |
| 260 °C | [5] | |
| Density | 0.917 g/mL | [1][2][3] |
| 0.923 g/mL (relative density) | [2] | |
| 0.90943 g/cm³ (at 30 °C) | [4] | |
| 0.92 g/mL (Specific Gravity at 20/20 °C) | [5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For accurate determination, several methods can be employed, including the micro-reflux method and distillation.[6][7]
Protocol: Micro-Reflux Method
This method is suitable when only a small volume of the liquid is available.[7]
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.
-
Apparatus Setup: Clamp the test tube in a heating block placed on a hot plate stirrer. Clamp a thermometer so that its bulb is positioned about 1 cm above the liquid's surface.[7]
-
Heating and Observation: Turn on the stirrer for gentle mixing and begin to heat the block. Observe the liquid for boiling (formation of bubbles) and the condensation of vapor on the test tube walls. This condensation ring indicates that the liquid is refluxing.[7]
-
Temperature Measurement: The thermometer bulb should be level with this ring of refluxing liquid for an accurate measurement.[7] Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[7]
-
Completion: After recording the boiling point, turn off the heat but continue stirring until the apparatus has cooled.
Determination of Density
Density is the mass of a substance per unit volume. The determination for a liquid involves measuring the mass of a known volume.[8]
Protocol: Density Determination using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid.[8][9]
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on a digital balance and tare the balance to zero.[8]
-
Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[8]
-
Mass of Liquid: Place the graduated cylinder containing the liquid back on the tared balance. The displayed mass is the mass of the liquid.
-
Density Calculation: Calculate the density using the formula: Density = Mass / Volume.[8][10] For improved accuracy, it is recommended to repeat the measurement and calculate an average.[8]
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. This compound [stenutz.eu]
- 4. echemi.com [echemi.com]
- 5. This compound | 626-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. homesciencetools.com [homesciencetools.com]
Heptanoic Anhydride Hydrolysis: A Technical Guide to Rates and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanoic anhydride (B1165640), a key reagent in organic synthesis, readily undergoes hydrolysis to form heptanoic acid. This reaction, while often considered a simple conversion, possesses kinetics that are crucial to control in various applications, particularly in pharmaceutical development where reaction purity and predictability are paramount. This in-depth technical guide provides a comprehensive overview of the hydrolysis of heptanoic anhydride, detailing its reaction rate, byproducts, and the experimental protocols necessary for its study. Due to a lack of specific kinetic data for this compound in publicly available literature, this guide leverages data from analogous linear and cyclic anhydrides to provide a robust framework for understanding and predicting its hydrolytic behavior.
Introduction
This compound (C₁₄H₂₆O₃) is a symmetrical carboxylic anhydride widely used as an acylating agent in the synthesis of esters, amides, and other organic compounds.[1][2] Its reaction with nucleophiles is a cornerstone of many synthetic pathways. However, the presence of water, even in trace amounts, can lead to its hydrolysis, a reaction that is often undesirable as it consumes the anhydride and generates the corresponding carboxylic acid.[1] Understanding the rate and mechanism of this hydrolysis is critical for optimizing reaction conditions, ensuring product purity, and maintaining process control.
Hydrolysis Reaction and Byproducts
The hydrolysis of this compound is a nucleophilic acyl substitution reaction where a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the cleavage of the anhydride bond and the formation of two molecules of heptanoic acid.
Primary Byproduct:
The sole primary byproduct of the complete hydrolysis of this compound is heptanoic acid .[1] No other significant byproducts are expected under typical hydrolytic conditions.
Reaction Scheme:
C₁₄H₂₆O₃ (this compound) + H₂O → 2 CH₃(CH₂)₅COOH (Heptanoic Acid)
Hydrolysis Rate and Influencing Factors
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3]
-
pH: The hydrolysis of anhydrides can be catalyzed by both acids and bases.[4]
-
Solvent: The polarity and composition of the solvent system can affect the reaction rate.[5]
Quantitative Data for Analogous Anhydrides
To provide a quantitative context, the following table summarizes the pseudo-first-order rate constants for the hydrolysis of various anhydrides under specific conditions. This data can serve as a valuable reference for estimating the hydrolysis rate of this compound.
| Anhydride | Conditions | Rate Constant (k) | Reference |
| Acetic Anhydride | 15°C, excess water | 0.0631 min⁻¹ | [6] |
| Acetic Anhydride | 20°C, excess water | 0.0924 min⁻¹ | [6] |
| Acetic Anhydride | 25°C, excess water | 0.169 min⁻¹ | [6] |
| Acetic Anhydride | 35°C, excess water | 0.2752 min⁻¹ | [6] |
| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10⁻² s⁻¹ | [7] |
Experimental Protocols for Measuring Hydrolysis Rate
Several analytical techniques can be employed to monitor the hydrolysis of this compound and determine its reaction kinetics. The choice of method will depend on the available instrumentation and the specific experimental goals.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This non-destructive technique allows for real-time monitoring of the reaction by tracking the disappearance of the anhydride reactant and the appearance of the carboxylic acid product.[6][8]
Methodology:
-
Calibration:
-
Prepare standard solutions of this compound and heptanoic acid in a suitable solvent (e.g., a dioxane-water mixture).
-
Record the FTIR spectra of these standards to identify characteristic absorption bands and create calibration curves of absorbance versus concentration. The anhydride will exhibit characteristic C=O stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹, while the carboxylic acid will show a broad O-H stretch and a C=O stretch around 1710 cm⁻¹.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with an in-situ FTIR probe, dissolve a known concentration of this compound in the chosen solvent system.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known amount of water and immediately begin acquiring FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant can be determined from the slope.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for kinetic analysis, allowing for the simultaneous monitoring of both reactants and products.[9][10][11]
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O or a mixture with an inert co-solvent) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals. The methylene (B1212753) protons adjacent to the carbonyl group in this compound will have a distinct chemical shift from those in heptanoic acid.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and heptanoic acid at each time point.
-
The concentration of each species is proportional to its integral.
-
Plot the concentration of this compound versus time to determine the reaction order and rate constant.
-
Reaction Calorimetry
The hydrolysis of anhydrides is an exothermic process.[12] Reaction calorimetry measures the heat evolved during the reaction, which is directly proportional to the extent of the reaction.
Methodology:
-
Calorimeter Setup:
-
Calibrate the reaction calorimeter to determine its heat transfer coefficient.
-
-
Reaction:
-
In the calorimeter, initiate the hydrolysis of a known amount of this compound in a known volume of water or a solvent mixture.
-
-
Temperature Monitoring:
-
Record the temperature of the reaction mixture as a function of time.
-
-
Data Analysis:
-
The rate of heat evolution is proportional to the reaction rate. From this data, kinetic parameters such as the rate constant and activation energy can be determined.
-
Titration (pH-Stat Method)
As the hydrolysis proceeds, heptanoic acid is formed, leading to a decrease in the pH of the solution. A pH-stat titrator can be used to maintain a constant pH by adding a standard solution of a base.[13]
Methodology:
-
Reaction Setup:
-
In a thermostated reaction vessel, prepare a solution of this compound in a suitable solvent.
-
-
Titration:
-
Set the pH-stat to a constant pH value.
-
As the hydrolysis reaction produces heptanoic acid, the titrator will automatically add a standard base solution (e.g., NaOH) to maintain the set pH.
-
-
Data Collection:
-
Record the volume of titrant added as a function of time.
-
-
Data Analysis:
-
The rate of addition of the titrant is directly proportional to the rate of formation of heptanoic acid. This data can be used to determine the reaction rate and rate constant.
-
Visualizations
Hydrolysis Reaction Pathway
Caption: Hydrolysis of this compound
Experimental Workflow for Kinetic Analysis
Caption: Kinetic Analysis Workflow
Conclusion
The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic chemistry. While direct kinetic data for this specific anhydride is sparse, a thorough understanding of the principles governing anhydride hydrolysis, coupled with the experimental protocols detailed in this guide, provides researchers, scientists, and drug development professionals with the necessary tools to investigate, control, and predict its behavior. The primary byproduct of this reaction is heptanoic acid, and by carefully controlling factors such as temperature and pH, the rate of its formation can be effectively managed. The use of modern analytical techniques like in-situ FTIR and NMR spectroscopy offers powerful means to elucidate the kinetics of this important reaction.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. helgroup.com [helgroup.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Heptanoic Anhydride as an Acylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanoic anhydride (B1165640) (C₁₄H₂₆O₃, CAS No. 626-27-7) is a versatile and effective acylating agent for the introduction of the heptanoyl group into a variety of organic molecules.[1][2] As a carboxylic anhydride, it offers a balance of reactivity, generally being more reactive than the corresponding carboxylic acid but less so than the acyl chloride, which allows for controlled acylations under relatively mild conditions.[3][4] Its utility is prominent in the synthesis of esters and amides, making it a valuable reagent in the pharmaceutical, fragrance, and fine chemical industries.[1] The introduction of the seven-carbon aliphatic chain can modulate the lipophilicity of a molecule, a critical parameter in drug design and development for enhancing bioavailability and cell membrane permeability.[3]
These application notes provide an overview of the use of heptanoic anhydride in key organic transformations, complete with detailed experimental protocols and quantitative data to guide researchers in its effective application.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₆O₃ | [5] |
| Molecular Weight | 242.36 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][5] |
| Boiling Point | 278-282 °C | [5][6] |
| Melting Point | -12 °C | [5][6] |
| Density | 0.917 g/mL | [5][6] |
| Refractive Index | 1.433 | [6] |
| CAS Number | 626-27-7 | [1] |
Key Applications and Experimental Protocols
This compound is primarily employed in acylation reactions with nucleophiles such as alcohols, amines, and aromatic rings.
Esterification: Acylation of Alcohols
The reaction of this compound with alcohols yields heptanoate (B1214049) esters, which are valuable as fragrances, flavoring agents, and intermediates in pharmaceutical synthesis.[1][7] The reaction typically proceeds via a nucleophilic acyl substitution mechanism.[8][9]
General Reaction Scheme: (RCO)₂O + R'OH → RCOOR' + RCOOH this compound + Alcohol → Heptanoate Ester + Heptanoic Acid
A catalyst, such as a Lewis acid or a strong protic acid, can be employed to enhance the reaction rate, although for many substrates, the reaction proceeds efficiently without one.[10][11]
Protocol 1: Synthesis of Benzyl (B1604629) Heptanoate
This protocol describes the catalyzed acylation of benzyl alcohol with this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine (B92270) (or another suitable base, e.g., triethylamine)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude benzyl heptanoate can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Esterification Reactions:
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference(s) |
| Benzyl Alcohol | Hexanoic Anhydride | DMAP (cat.) | - | - | High | [3] |
| Phenylalanine | This compound | Pyridine | Heat | 4 | 51 | [1] |
Note: Data for hexanoic anhydride is included as a representative example due to the scarcity of specific quantitative data for this compound under these exact conditions.
Amidation: Acylation of Amines
This compound reacts readily with primary and secondary amines to form the corresponding N-heptanoyl amides.[1][8] These products are often intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The reaction generally requires two equivalents of the amine, with one equivalent acting as a base to neutralize the heptanoic acid byproduct.[8] Alternatively, an auxiliary base like pyridine or triethylamine (B128534) can be used.
General Reaction Scheme: (RCO)₂O + 2 R'₂NH → RCONR'₂ + R'₂NH₂⁺ RCOO⁻ this compound + Amine → N-Heptanoyl Amide + Amine Heptanoate Salt
Protocol 2: Synthesis of N-Benzylheptanamide
This protocol details the synthesis of an amide from benzylamine (B48309) and this compound.
Materials:
-
Benzylamine
-
This compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (2.0 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude N-benzylheptanamide can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[10] this compound can serve as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl heptyl ketones.[10][12] These ketones are important intermediates in various synthetic pathways.[10]
General Reaction Scheme: (RCO)₂O + Ar-H --(Lewis Acid)--> Ar-COR + RCOOH this compound + Arene --(AlCl₃)--> Aryl Heptyl Ketone + Heptanoic Acid
Protocol 3: Synthesis of 1-Phenylheptan-1-one (Heptanophenone)
This protocol is a generalized procedure for the Friedel-Crafts acylation of benzene (B151609), adapted from protocols for similar anhydrides.[10]
Caution: Friedel-Crafts reactions can be exothermic and may generate corrosive gases. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.
-
Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude heptanophenone (B155562) can be purified by vacuum distillation or column chromatography.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can help visualize the complex processes in organic synthesis.
Caption: General experimental workflow for acylation reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. novaphene.com [novaphene.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 5. This compound [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Esterification using Heptanoic Anhydride and an Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone reaction in organic synthesis, pivotal in the pharmaceutical, flavor, and fragrance industries. The reaction of an alcohol with an acid anhydride (B1165640), such as heptanoic anhydride, offers an efficient and often high-yielding pathway to produce heptanoate (B1214049) esters. These esters are valuable for their aromatic properties and as intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients.
This document provides detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. Two primary catalytic methods are presented: a highly efficient 4-(dimethylaminopyridine) (DMAP)-catalyzed reaction, which proceeds under mild conditions, and a classic acid-catalyzed method.[1]
Data Presentation
| Alcohol Type | Example Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Primary | 1-Butanol | DMAP (1 mol%) | Room Temperature | 2 | >95 |
| Secondary | 2-Butanol | DMAP (2 mol%) | 50 | 6 | ~90 |
| Tertiary | tert-Butanol | DMAP (5 mol%) & Et₃N (1.2 equiv) | 50 | 24 | ~85 |
Note: Yields are approximate and can vary based on the specific alcohol, reaction scale, and purification method employed.[1]
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)
This protocol describes a highly efficient and mild method for the synthesis of butyl heptanoate.
Materials:
-
1-Butanol
-
This compound
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add a catalytic amount of DMAP (0.01-0.05 equivalents).[1]
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove DMAP, followed by saturated NaHCO₃ solution to neutralize any remaining heptanoic acid, and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude heptanoate ester.
-
The product can be further purified by distillation if necessary.[1]
Protocol 2: Acid-Catalyzed Esterification of an Alcohol
This protocol describes a traditional method for esterification using a strong acid catalyst.
Materials:
-
Alcohol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for Dean-Stark apparatus)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark apparatus if used)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the alcohol (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
If using a Dean-Stark apparatus to remove the heptanoic acid byproduct, fill the side arm with toluene.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium carbonate in a separatory funnel until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting ester by distillation.
Visualizations
DMAP-Catalyzed Esterification Pathway
Caption: Mechanism of DMAP-catalyzed esterification.
Experimental Workflow for Ester Synthesis and Purification
Caption: General workflow for ester synthesis.
References
Synthesis of Amides from Amines with Heptanoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amides via the reaction of primary and secondary amines with heptanoic anhydride (B1165640). This method offers a reliable and straightforward approach to forming N-alkyl and N-aryl heptanamides, which are valuable intermediates in various research and development fields, including medicinal chemistry and materials science.
Introduction
The acylation of amines with acid anhydrides is a fundamental and widely utilized transformation in organic synthesis for the construction of amide bonds. The reaction of an amine with heptanoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the heptanoate (B1214049) anion serving as the leaving group, to yield the corresponding N-substituted heptanamide (B1606996) and a molecule of heptanoic acid as a byproduct. The overall reaction is typically efficient and proceeds under mild conditions.
Reaction Mechanism and Workflow
The general mechanism involves the nucleophilic attack of the amine on the anhydride, followed by the elimination of a carboxylate leaving group.
Caption: General reaction mechanism for the synthesis of amides from amines and this compound.
A typical experimental workflow for this synthesis is outlined below.
Caption: A generalized experimental workflow for the synthesis and purification of N-substituted heptanamides.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various amides from primary and secondary amines with this compound.
Table 1: Synthesis of N-Aryl Heptanamides
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Chloroform (B151607) | Room Temperature | 0.5 | 95-98 | [1] |
| Substituted Anilines | Chloroform | Room Temperature | 0.5 | 95-98 | [1] |
Table 2: Synthesis of N-Alkyl Heptanamides (General)
| Amine Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary Aliphatic | Dichloromethane (B109758) | 0 to Room Temp. | 1-3 | Good to Excellent | General expectation based on reactivity. |
| Secondary Aliphatic | Dichloromethane | Room Temp. to Reflux | 2-6 | Good to Excellent | May require slightly more forcing conditions than primary amines. |
| Ammonia | (Neat) | Not specified | Not specified | 68-74 | Yield reported for synthesis from heptanoic acid and urea, but is indicative for the anhydride reaction.[2] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Heptanamides
This protocol is adapted from the acylation of aniline with various anhydrides.[1]
Materials:
-
Aniline (or substituted aniline)
-
This compound
-
Chloroform
-
n-Hexane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aniline (1.0 eq.) in chloroform.
-
To this solution, add this compound (1.0 eq.) dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, evaporate the chloroform under reduced pressure.
-
Add n-hexane to the residue to precipitate the amide product. The heptanoic acid byproduct will remain dissolved in the hexane.
-
Collect the solid N-aryl heptanamide by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to yield the pure anilide.
General Protocol for the Synthesis of N-Alkyl Heptanamides
This is a general protocol based on the known reactivity of aliphatic amines with acid anhydrides.
Materials:
-
Primary or secondary aliphatic amine
-
This compound
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the aliphatic amine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.1 eq.) to the stirred solution. For less reactive amines, the reaction can be performed at room temperature or with gentle heating.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the heptanoic acid byproduct and any unreacted anhydride.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-alkyl heptanamide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation/recrystallization as appropriate.
Purification of Heptanamide
This protocol is for the purification of the unsubstituted amide, which can be adapted for other solid N-substituted heptanamides.[2]
Procedure:
-
Transfer the crude, slightly colored heptanamide to a flask.
-
Add 95% ethanol and a small amount of decolorizing carbon.
-
Heat the mixture to boiling for a few minutes.
-
Filter the hot solution by gravity to remove the decolorizing carbon.
-
Add water to the hot filtrate to induce precipitation.
-
Cool the resulting slurry in an ice-salt bath to maximize crystal formation.
-
Collect the colorless solid product by vacuum filtration.
-
Air-dry the purified heptanamide.
Conclusion
The synthesis of amides from amines and this compound is a highly effective and versatile method for the preparation of a wide range of N-substituted heptanamides. The reactions are generally high-yielding and can be performed under mild conditions with straightforward purification procedures. These protocols provide a solid foundation for researchers and drug development professionals to synthesize key amide-containing molecules for their specific applications.
References
Application Notes and Protocols: Heptanoic Anhydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanoic anhydride (B1165640) (also known as enanthic anhydride) is a versatile and efficient acylating agent widely employed in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] Its utility lies in its ability to introduce a heptanoyl group onto various nucleophilic functional groups, such as alcohols and amines, to form esters and amides, respectively. This modification can be crucial for altering the physicochemical properties of a molecule, such as lipophilicity, which can in turn enhance its bioavailability and therapeutic efficacy. These application notes provide detailed protocols for the use of heptanoic anhydride in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
Core Applications: Acylation of Alcohols and Amines
This compound is a valuable reagent for the acylation of both hydroxyl and amino groups, fundamental transformations in the synthesis of a wide array of pharmaceutical compounds.
-
Esterification of Alcohols: The reaction of this compound with alcohols yields heptanoate (B1214049) esters. This is a common strategy in prodrug synthesis, where the ester linkage can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). A notable example is the synthesis of steroid esters, such as testosterone (B1683101) enanthate and dihydrotestosterone (B1667394) heptanoate, where the esterification of the hydroxyl group increases the hormone's half-life, allowing for less frequent administration.
-
Amidation of Amines: this compound readily reacts with primary and secondary amines to form N-heptanoyl amides. This transformation is crucial in the synthesis of various APIs and their intermediates. For instance, the acylation of amino acids with this compound yields N-acyl amino acids, which are important intermediates in the synthesis of peptides and other complex molecules.
Experimental Protocols
Protocol 1: Synthesis of Dihydrotestosterone Heptanoate (Acylation of an Alcohol)
This protocol details the synthesis of Dihydrotestosterone heptanoate, a pharmaceutical intermediate, using this compound.
Reaction Scheme:
Materials:
-
Dihydrotestosterone
-
This compound
-
4-Dimethylaminopyridine (B28879) (4-DMAP)
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 20.0 g (0.069 mol) of dihydrotestosterone in 150 ml of dichloromethane.
-
To this solution, add 39 ml (36.4 g, 0.150 mol) of this compound.
-
Add 3.0 g (0.025 mol) of 4-dimethylaminopyridine to the mixture.
-
Stir the reaction mixture at room temperature overnight (approximately 18 hours).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with three portions of 1N sodium hydroxide, three portions of 1N hydrochloric acid, and finally, three portions of water.
-
Dry the dichloromethane layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield a colorless crystalline solid.
-
Recrystallize the crude product from an acetone-water mixture to obtain pure dihydrotestosterone heptanoate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82% | [2] |
| Molar Ratio (this compound:Dihydrotestosterone) | ~2.17:1 | [2] |
| Catalyst | 4-Dimethylaminopyridine | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Time | 18 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
Protocol 2: Synthesis of N-Heptanoylglycine (Acylation of an Amine)
This protocol describes the synthesis of N-heptanoylglycine, a valuable intermediate, through the acylation of the amino acid glycine (B1666218) with this compound.
Reaction Scheme:
Caption: A generalized workflow for acylation reactions using this compound.
Versatility of this compound as an Acylating Agent
This diagram illustrates the role of this compound as a versatile acylating agent for different functional groups in pharmaceutical synthesis.
Caption: this compound's reactivity with alcohols and amines.
General Mechanism of Nucleophilic Acyl Substitution
The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the underlying principle for the reactions of this compound with alcohols and amines.
Caption: The two-step mechanism of nucleophilic acyl substitution.
References
The Scent of Synthesis: Heptanoic Anhydride in the Creation of Fragrance and Flavor Compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Heptanoic anhydride (B1165640) serves as a highly effective acylating agent in the synthesis of heptanoate (B1214049) esters, a class of compounds often characterized by their pleasant fruity and floral aromas. These esters are valuable components in the formulation of fragrances for perfumes, cosmetics, and other consumer products, as well as flavorings for the food and beverage industry. The use of heptanoic anhydride offers advantages over heptanoic acid in esterification reactions, as it drives the reaction to completion by producing a non-water byproduct (heptanoic acid), thus avoiding the equilibrium limitations of Fischer esterification.
This document provides detailed application notes and protocols for the synthesis of several key heptanoate esters using this compound, intended to guide researchers in the efficient production of these commercially significant aroma compounds.
Key Heptanoate Esters in Fragrance and Flavor
Several heptanoate esters are prized for their unique scent and flavor profiles. This section details the synthesis of four such compounds: ethyl heptanoate, allyl heptanoate, isoamyl heptanoate, and geranyl heptanoate.
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Aroma/Flavor Profile | Typical Application |
| Ethyl Heptanoate | C9H18O2 | 158.24 | Fruity, grape, cherry, wine-like[1] | Flavors, Fragrances |
| Allyl Heptanoate | C10H18O2 | 170.25 | Fruity, pineapple, banana, with mango and honey notes[2] | Flavors, Fragrances |
| Isoamyl Heptanoate | C12H24O2 | 200.32 | Fruity, cognac-like | Fragrances |
| Geranyl Heptanoate | C17H30O2 | 266.42 | Waxy, fruity, slightly floral | Fragrances |
General Synthesis Pathway
The synthesis of heptanoate esters from this compound follows a general nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired ester and a molecule of heptanoic acid as a byproduct. The reaction is often catalyzed by a mild base, such as pyridine, or can proceed without a catalyst, sometimes with gentle heating.
References
Application Notes and Protocols for the Synthesis of Antiviral Prodrugs using Heptanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir (B1169), a potent guanosine (B1672433) analog, is a cornerstone in the treatment of herpes virus infections.[1][2] However, its clinical efficacy is hampered by low oral bioavailability, typically ranging from 15-20%, due to its limited lipophilicity and poor membrane permeability.[3] To address this limitation, the synthesis of lipophilic prodrugs has emerged as a key strategy. By masking the polar hydroxyl group of acyclovir with a more lipophilic moiety, such as a heptanoyl group, the resulting prodrug exhibits enhanced absorption from the gastrointestinal tract. In vivo, this ester linkage is cleaved by endogenous enzymes to release the active acyclovir.
This document provides detailed application notes and protocols for the synthesis of acyclovir prodrugs using heptanoic anhydride (B1165640), a readily available and effective acylating agent. The methodologies described herein are based on established procedures and offer high yields and simplified purification processes.
Rationale for Heptanoic Anhydride in Prodrug Synthesis
The use of fatty acid anhydrides, such as this compound, for the esterification of nucleoside analogs like acyclovir offers several advantages:
-
Increased Lipophilicity: The addition of a seven-carbon alkyl chain significantly increases the lipophilicity of the acyclovir molecule, which is expected to improve its ability to cross biological membranes and enhance oral bioavailability.[3][4]
-
High Reactivity: Anhydrides are effective acylating agents for hydroxyl groups, often leading to high reaction yields.
-
Straightforward Workup: In many cases, the byproducts and excess reagents can be removed through simple aqueous washes, simplifying the purification process.[3][5]
Comparative Synthesis Data
Several methods have been employed for the synthesis of acyclovir ester prodrugs. The following table summarizes quantitative data from various approaches, providing a basis for comparison. While specific data for this compound is extrapolated from general fatty acid anhydride methods, the trends are informative for process development.
| Synthesis Method | Acylating Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Acid Anhydride | This compound (similar to Hexanoic Anhydride) | 4-N,N-dimethylaminopyridine (DMAP) | N,N-dimethyldecanoamide | 48 hours | 25 | ~90 | High yield and good selectivity reported for similar anhydrides. [3] |
| Acid Anhydride | Fatty Acid Anhydrides (general) | Not specified | Not specified | 2-3 days | Not specified | ~80 | Lower chemoselectivity can be an issue, potentially leading to acylation at the C-6 amide.[6] |
| Green Synthesis (Solvent-Free) | Hexanoic Anhydride | None | Solvent-Free | 30 minutes | 65 | >98 | Environmentally friendly method with high conversion.[4][5] |
| Green Synthesis (DMSO) | Hexanoic Anhydride | None | Dimethyl Sulfoxide (DMSO) | 10 minutes | 30 | >95 | Rapid reaction with a simple precipitation workup.[4][5] |
| Steglich Esterification | Heptanoic Acid | Dicyclohexylcarbodiimide (DCC) / DMAP | Dichloromethane (DCM) or Dimethylformamide (DMF) | Completion (TLC monitored) | Room Temperature | Not specified for heptanoate (B1214049) | Mild conditions suitable for sensitive substrates.[3][7] |
Experimental Protocols
Protocol 1: Synthesis of Acyclovir Heptanoate using this compound and DMAP
This protocol is adapted from established methods for the acylation of acyclovir with fatty acid anhydrides and is expected to provide high yields.[3]
Materials:
-
Acyclovir
-
This compound
-
4-N,N-dimethylaminopyridine (DMAP)
-
N,N-dimethyldecanoamide
-
Standard laboratory glassware
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked flask under an inert atmosphere (argon or nitrogen), combine acyclovir (e.g., 25 mmol) and this compound (e.g., 75 mmol, 3 equivalents).
-
Add N,N-dimethyldecanoamide (e.g., 3.5 mL) to the mixture.
-
Add a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) (e.g., 2 mmol, 0.08 equivalents).
-
Stir the mixture at 25°C for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Wash the reaction mixture with water to remove unreacted acid and anhydride.
-
Isolate the crude product, acyclovir heptanoate, which may precipitate or be extracted with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Green Synthesis of Acyclovir Heptanoate (Solvent-Free)
This protocol is an adaptation of a green chemistry approach that has been successful for other acyclovir esters and minimizes the use of hazardous solvents.[4][5]
Materials:
-
Acyclovir
-
This compound
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Combine acyclovir and this compound in a 1:1 molar ratio in a suitable reaction vessel.
-
Heat the mixture to 65°C with constant stirring.
-
Maintain the reaction for approximately 30-60 minutes. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting product can be purified by washing with a non-polar solvent to remove excess this compound, followed by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of acyclovir heptanoate.
Caption: Intracellular activation pathway of acyclovir.
Conclusion
The synthesis of acyclovir heptanoate via acylation with this compound represents a viable and efficient strategy for the development of a more bioavailable prodrug. The protocols outlined provide a solid foundation for researchers in the field of antiviral drug development. The choice between a traditional catalyzed approach and a green, solvent-free method will depend on the specific requirements of the research, including scale, purity, and environmental considerations. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2184286A1 - Process for the manufacture of acyclovir pro-drugs - Google Patents [patents.google.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Application of Heptanoic Anhydride in the Synthesis of Insect Pheromones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect pheromones are chemical signals that mediate interactions between individuals of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The synthesis of these often complex molecules is a critical aspect of developing environmentally benign pest management strategies. Heptanoic anhydride (B1165640), a reactive derivative of heptanoic acid, serves as a valuable reagent in the synthesis of certain insect pheromones, specifically those containing a heptanoate (B1214049) ester functional group. This document provides detailed application notes and protocols for the use of heptanoic anhydride in the synthesis of insect pheromones, targeting researchers in chemical synthesis and drug development.
This compound is an effective acylating agent, readily reacting with alcohols to form heptanoate esters.[1] This reactivity is harnessed in the final steps of a synthetic route to introduce the heptanoate moiety onto a pheromone backbone, which is often a long-chain unsaturated alcohol.
Core Application: Acylation of Pheromonal Alcohols
The primary application of this compound in this context is the esterification of long-chain alcohol precursors of insect pheromones. Many lepidopteran pheromones, for instance, are straight-chain unsaturated alcohols or their acetate (B1210297) or other ester derivatives. By reacting the alcohol precursor with this compound, the corresponding heptanoate ester pheromone can be synthesized with high efficiency.
A notable example of a pheromone class where this compound can be applied is the synthesis of long-chain unsaturated heptanoates, which are known components of the sex pheromones of various moth species. The general reaction scheme involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of this compound, leading to the formation of the ester and heptanoic acid as a byproduct.
Experimental Protocols
The following protocols are adapted from established methods for the acylation of long-chain alcohols in pheromone synthesis and are directly applicable for the use of this compound.[2][3]
Protocol 1: General Synthesis of a Heptanoate Ester Pheromone
This protocol outlines the synthesis of a generic long-chain unsaturated heptanoate ester from its corresponding alcohol precursor using this compound.
Materials:
-
Long-chain unsaturated alcohol (e.g., (Z)-11-Hexadecen-1-ol) (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 eq)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the long-chain unsaturated alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine, followed by a catalytic amount of DMAP.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure heptanoate ester pheromone.
Data Presentation
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| (Z)-11-Hexadecen-1-ol | 1.0 | 240.44 | 10 | 2.40 |
| This compound | 1.2 | 242.36 | 12 | 2.91 |
| 4-(Dimethylamino)pyridine | 0.05 | 122.17 | 0.5 | 0.06 |
| Product | ||||
| (Z)-11-Hexadecenyl heptanoate | - | 352.60 | - | (Yield dependent) |
Note: The above table is an example calculation for a 10 mmol scale reaction. Actual quantities should be adjusted based on the desired scale.
Visualization of the Synthetic Workflow
The synthesis of a heptanoate pheromone can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of a heptanoate insect pheromone.
Signaling Pathway Context
While the synthesis is a chemical process, the ultimate application of the synthesized pheromone is to modulate insect behavior. The heptanoate ester, once released, will interact with specific olfactory receptors in the antennae of the target insect, triggering a downstream signaling cascade that leads to a behavioral response, such as mate-seeking behavior.
Caption: Simplified signaling pathway of an insect pheromone.
Conclusion
This compound is a readily available and highly effective reagent for the synthesis of heptanoate-containing insect pheromones. The straightforward acylation of long-chain alcohol precursors provides a reliable method for producing these semiochemicals in high yield and purity. The protocols and data presented herein offer a solid foundation for researchers and scientists to incorporate this compound into their synthetic strategies for the development of novel and effective pest management tools.
References
Application Note: GC-MS Analysis of Amino Acids Using Heptanoic Anhydride as a Derivatization Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive protocol for the derivatization of amino acids using heptanoic anhydride (B1165640) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for the sensitive and quantitative analysis of amino acids in various biological and pharmaceutical matrices. The protocol is based on a two-step derivatization process involving esterification of the carboxyl group and subsequent acylation of the amino and other functional groups. This application note provides detailed experimental procedures, expected quantitative data, and visual workflows to guide researchers in implementing this analytical technique.
Introduction
Amino acid analysis is a critical component of research in numerous fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of amino acids. However, due to their low volatility and polar nature, amino acids require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis.[1]
This application note describes a method utilizing heptanoic anhydride for the acylation of amino acids. This process, combined with an initial esterification step, yields derivatives with excellent chromatographic properties. The use of a seven-carbon chain anhydride provides a balance between increasing the molecular weight for better separation of lighter amino acids and maintaining sufficient volatility for GC analysis.
Principle of the Method
The derivatization process is a two-step reaction:
-
Esterification: The carboxylic acid group of the amino acid is converted to an ester, typically a methyl or propyl ester, by reaction with an alcohol in an acidic medium. This step neutralizes the acidic proton and increases volatility.
-
Acylation: The amino, hydroxyl, and other reactive functional groups are acylated using this compound. This step further reduces the polarity of the amino acid, making it amenable to GC analysis.
The resulting N-heptanoyl amino acid esters are then separated by gas chromatography and detected by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound (≥97%)
-
Methanol (B129727) or Propanol, GC grade
-
Acetyl chloride or HCl (for esterification)
-
Pyridine (B92270), anhydrous
-
Ethyl acetate (B1210297), GC grade
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (e.g., Norvaline or a stable isotope-labeled amino acid)
-
Sample matrix (e.g., plasma, urine, protein hydrolysate)
Sample Preparation
-
For Protein/Peptide Samples: Hydrolyze the sample using 6M HCl at 110°C for 24 hours. Dry the hydrolysate completely under a stream of nitrogen.
-
For Biological Fluids (e.g., Plasma, Urine): Deproteinize the sample by adding a 3:1 (v/v) mixture of methanol:chloroform, vortexing, and centrifuging. Collect the supernatant and dry it under nitrogen.
Derivatization Procedure
Step 1: Esterification
-
To the dried sample or standard, add 200 µL of a 3 M solution of HCl in methanol (or propanol). This can be prepared by carefully adding acetyl chloride to the cold alcohol.
-
Cap the reaction vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
Step 2: Acylation
-
To the dried amino acid ester, add 100 µL of ethyl acetate and 50 µL of this compound.
-
Add 20 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
Extraction of Derivatives
-
Add 500 µL of a saturated sodium bicarbonate solution to the reaction mixture to neutralize excess reagents. Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivatized amino acids into the organic layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters and can be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| MS Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Quantitative Data
The following table presents hypothetical retention times and characteristic mass-to-charge ratios (m/z) for the N-heptanoyl methyl ester derivatives of several amino acids. These values are estimates based on the chemical structures and typical elution orders and should be confirmed experimentally.
| Amino Acid | Predicted Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) for SIM |
| Alanine | 8.5 | 229 | 158, 130, 86 |
| Valine | 10.2 | 257 | 186, 158, 114 |
| Leucine | 11.5 | 271 | 200, 158, 128 |
| Isoleucine | 11.8 | 271 | 200, 158, 128 |
| Proline | 12.5 | 255 | 184, 156, 112 |
| Methionine | 14.8 | 289 | 218, 158, 61 |
| Phenylalanine | 16.2 | 305 | 234, 158, 91 |
| Aspartic Acid | 17.5 | 315 | 244, 212, 158 |
| Glutamic Acid | 18.9 | 329 | 258, 226, 158 |
Visualizations
Experimental Workflow
Derivatization Reaction Pathway
Discussion
The described method provides a robust approach for the derivatization and subsequent GC-MS analysis of amino acids. The use of this compound results in derivatives with favorable chromatographic properties, allowing for good separation and peak shapes. The protocol can be adapted for various sample types, making it a versatile tool for amino acid profiling.
For accurate quantification, the use of an appropriate internal standard is crucial to correct for variations in derivatization efficiency and injection volume. A stable isotope-labeled version of an amino acid of interest or a non-endogenous amino acid like norvaline are suitable choices.
Method validation should be performed according to established guidelines, including the assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
Conclusion
The use of this compound as a derivatization reagent offers a reliable and effective method for the quantitative analysis of amino acids by GC-MS. The detailed protocol and suggested parameters in this application note serve as a strong foundation for researchers to develop and validate this method in their laboratories for a wide range of applications.
References
Application Notes and Protocols for Fatty Acylation of Proteins and Peptides Using Heptanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acylation is a crucial post-translational modification that plays a significant role in regulating the function, localization, and stability of proteins.[1] In the realm of drug development, the covalent attachment of fatty acids to therapeutic peptides and proteins has emerged as a powerful strategy to enhance their pharmacokinetic profiles.[2][3] This modification can increase plasma half-life, improve stability, and facilitate targeted delivery by promoting binding to serum albumin.[2][4][5]
Heptanoylation, the addition of a seven-carbon acyl chain using heptanoic anhydride (B1165640), offers a method to increase the hydrophobicity of biomolecules. This modification of peptides can lead to a longer half-life in the bloodstream.[2] These application notes provide detailed protocols for the N-heptanoylation of proteins and peptides, methods for purification and characterization, and an overview of the key applications in research and drug development.
Chemical Principle of Heptanoylation
Heptanoic anhydride reacts with nucleophilic primary amino groups present on a protein or peptide, primarily the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and releasing a molecule of heptanoic acid as a byproduct. Careful control of pH is necessary to ensure the amino groups are deprotonated and thus sufficiently nucleophilic, and to neutralize the acidic byproduct.[6]
Key Applications
-
Prolonging Plasma Half-Life: Heptanoylation increases the hydrophobicity of therapeutic peptides, which promotes their binding to serum albumin.[4] This reversible binding acts as a reservoir for the drug, protecting it from rapid renal clearance and enzymatic degradation, thereby extending its circulation time.[2][5]
-
Improving Drug Stability: The modification of terminal or side-chain amino groups can enhance the stability of peptides against proteolytic degradation by exopeptidases and endopeptidases.[7]
-
Modulating Physicochemical Properties: The addition of a heptanoyl group alters the solubility and aggregation properties of proteins and peptides. While it generally decreases water solubility, this can be advantageous for specific formulations or for enhancing interactions with lipid membranes.[1]
Experimental Protocols
The following protocols are generalized based on standard acylation procedures using anhydrides.[8][9] Optimization of parameters such as molar excess of anhydride, pH, and reaction time may be necessary for specific proteins or peptides.
Protocol 1: N-Heptanoylation of Peptides in Solution
Objective: To covalently attach a heptanoyl group to the primary amines of a peptide.
Materials:
-
Peptide of interest
-
This compound
-
50 mM Ammonium (B1175870) Bicarbonate buffer (pH 8.0)
-
Methanol
-
5 M Sodium Hydroxide (NaOH)
-
pH meter or pH paper
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Acylation Reagent Preparation: Prepare the acylation reagent by mixing this compound with methanol. A 1:3 volume ratio is a good starting point. Note: This should be prepared fresh just before use.
-
Reaction Setup: Place the peptide solution in a reaction vial with a magnetic stirrer. Monitor the pH of the solution.
-
Acylation Reaction: While stirring, add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The addition of the anhydride will cause the pH to drop.
-
pH Maintenance: Immediately after adding the anhydride, and throughout the reaction, maintain the pH between 7.5 and 8.5 by the dropwise addition of 5 M NaOH.[9]
-
Reaction Time: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that scavenges excess anhydride, such as hydroxylamine.
-
Purification: Purify the heptanoylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry. A successful heptanoylation will result in a mass increase of 112.1 Da for each attached heptanoyl group.
Protocol 2: Purification of Heptanoylated Peptides by RP-HPLC
Objective: To isolate the heptanoylated peptide from unreacted starting materials and byproducts.
Equipment and Reagents:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1% and filter it through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the sample onto the column. Elute the bound peptides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The more hydrophobic, heptanoylated peptide will elute at a higher acetonitrile concentration than the unmodified peptide.[10]
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 or 280 nm).
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired heptanoylated product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Data Presentation
Table 1: Representative Quantitative Data for Peptide Heptanoylation
| Parameter | Unmodified Peptide | Heptanoylated Peptide | Method of Analysis |
| Molecular Weight (Da) | 1500.0 | 1612.1 | MALDI-TOF MS |
| RP-HPLC Retention Time (min) | 15.2 | 22.5 | C18 column, 5-95% ACN gradient |
| Reaction Yield (%) | N/A | 75% | Calculated from HPLC peak area |
| Purity (%) | >98% | >95% | HPLC at 214 nm |
| Aqueous Solubility (mg/mL) | 10 | 1.5 | UV-Vis Spectroscopy |
Note: The data presented are representative and will vary depending on the specific peptide and reaction conditions.
Table 2: Characterization of Heptanoylated Protein
| Property | Native Protein | Heptanoylated Protein | Technique |
| Degree of Acylation | 0 | 5 heptanoyl groups/protein | Mass Spectrometry (Intact Mass) |
| Isoelectric Point (pI) | 7.2 | 6.5 | Isoelectric Focusing |
| Thermal Stability (Tm, °C) | 65 | 68 | Differential Scanning Calorimetry |
| Binding to Serum Albumin (Kd) | No significant binding | Micromolar range | Surface Plasmon Resonance |
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptanoic Anhydride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides for a vast array of research and therapeutic applications. Post-synthesis modification of peptides is a critical step in enhancing their biological activity, stability, and pharmacokinetic properties. One such modification is N-terminal acylation, which involves the addition of an acyl group to the free amine of the N-terminal amino acid. This "capping" can prevent unwanted side reactions, mimic natural post-translational modifications, and improve the therapeutic potential of a peptide.
Heptanoic anhydride (B1165640), a seven-carbon aliphatic acid anhydride, serves as a valuable reagent for introducing a heptanoyl group to the N-terminus of a peptide. This process, a form of lipidation, increases the hydrophobicity of the peptide.[1][2] This increased lipophilicity can enhance a peptide's ability to interact with cell membranes, improve its resistance to enzymatic degradation, and prolong its plasma half-life by promoting binding to serum proteins like albumin.[3][4][5] Consequently, N-terminal heptanoylation is a strategic approach in drug development to improve the overall pharmacological profile of peptide-based therapeutics.[4]
This document provides detailed application notes and a representative protocol for the use of heptanoic anhydride in solid-phase peptide synthesis.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₂₆O₃ |
| Molecular Weight | 242.36 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 258-260 °C |
| Density | 0.926 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., DMF, DCM) |
Applications in Solid-Phase Peptide Synthesis
The primary application of this compound in SPPS is the N-terminal heptanoylation of peptides. This modification is a specific type of acylation that serves two main purposes:
-
Capping of Unreacted Chains: In SPPS, the coupling of amino acids is not always 100% efficient. This can lead to the formation of deletion sequences, which are peptides missing one or more amino acids. To prevent the elongation of these error sequences, a capping step can be introduced after each coupling. While acetic anhydride is more commonly used for this general capping purpose, this compound can be employed when a terminal hydrophobic group is desired.[6] Capping with this compound terminates the unreacted chains by acylating their free N-terminal amines, rendering them unable to participate in subsequent coupling reactions. This simplifies the purification of the final peptide product.
-
Lipidation for Enhanced Therapeutic Properties: The introduction of a seven-carbon alkyl chain via heptanoylation significantly increases the lipophilicity of the peptide. This modification is a key strategy in peptide drug design to:
-
Improve Metabolic Stability: The hydrophobic heptanoyl group can sterically hinder the approach of peptidases, thus protecting the peptide from enzymatic degradation and increasing its in vivo stability.[1]
-
Enhance Membrane Permeability: Increased lipophilicity can facilitate the peptide's interaction with and passage through biological membranes, potentially improving its bioavailability and cellular uptake.[4]
-
Prolong Plasma Half-Life: Lipidated peptides can bind to plasma proteins, such as albumin, which reduces their renal clearance and extends their circulation time.[5]
-
Modulate Receptor Binding: The lipid moiety can influence the peptide's conformation and its interaction with its target receptor, sometimes leading to altered potency and selectivity.[5]
-
Experimental Protocols
The following is a representative protocol for the N-terminal heptanoylation of a peptide on a solid support. This protocol is adapted from standard capping procedures using other anhydrides, as specific literature protocols for this compound are not widely available. Researchers should optimize the conditions for their specific peptide sequence and resin.
Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or vortexer
Protocol: On-Resin N-Terminal Heptanoylation
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
| Step | Procedure | Reagents & Conditions | Time (minutes) |
| 1 | Resin Swelling and Washing | Swell the peptide-resin in DMF (5 mL) for 30 minutes. Drain the solvent and wash the resin with DMF (3 x 5 mL). | 35 |
| 2 | Preparation of Capping Solution | In a separate vial, prepare the capping solution by mixing this compound (10 eq, 1 mmol, 242 mg, ~0.26 mL) and DIPEA (10 eq, 1 mmol, 129 mg, ~0.17 mL) in DMF (4 mL). | 5 |
| 3 | Heptanoylation Reaction | Add the capping solution to the washed peptide-resin in the reaction vessel. | - |
| 4 | Reaction Incubation | Agitate the reaction mixture at room temperature. | 60 - 120 |
| 5 | Monitoring the Reaction (Optional) | Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates complete capping. | 5 |
| 6 | Resin Washing | Drain the capping solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts. | 15 |
| 7 | Final Wash and Drying | Wash the resin with DCM (3 x 5 mL) and dry the heptanoylated peptide-resin under vacuum. | 10 |
Note: The number of equivalents of this compound and DIPEA, as well as the reaction time, may need to be optimized for challenging sequences or sterically hindered N-termini. If the monitoring test in step 5 indicates an incomplete reaction, the heptanoylation step (steps 3 and 4) can be repeated.
Visualizations
Experimental Workflow for N-Terminal Heptanoylation
Caption: Workflow for on-resin N-terminal heptanoylation.
Chemical Reaction of N-Terminal Heptanoylation
Caption: N-terminal acylation with this compound.
References
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 4. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: Heptanoic Anhydride Mediated Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanoic anhydride (B1165640), a reactive carboxylic anhydride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of heptanoyl groups in the synthesis of esters and amides.[1] While its role as a direct mediator in polymerization reactions is not extensively documented in scientific literature, its chemical properties suggest potential applications in this field, analogous to more commonly used anhydrides like acetic anhydride. These notes provide a theoretical framework and hypothetical protocols for the use of heptanoic anhydride in mediating polymerization reactions, particularly in the synthesis of polyanhydrides. Polyanhydrides are a class of biodegradable polymers with significant applications in drug delivery and medical implants.[2]
The protocols and data presented herein are based on established principles of polymerization chemistry, particularly melt polycondensation, and are intended to serve as a foundational guide for researchers exploring novel polymerization methodologies.
Proposed Mechanism of Action
In the context of polyanhydride synthesis, this compound is proposed to function as an activating agent for dicarboxylic acid monomers. The reaction proceeds via a two-step mechanism:
-
Activation of Dicarboxylic Acid: The dicarboxylic acid monomer reacts with this compound to form a mixed anhydride intermediate. This reaction is typically performed at elevated temperatures.
-
Melt Polycondensation: The activated monomer then undergoes polycondensation at a higher temperature and under vacuum, eliminating heptanoic acid and forming the polyanhydride polymer.
This proposed mechanism is analogous to the well-established use of acetic anhydride in the synthesis of polyanhydrides.[2]
Experimental Protocols
The following are hypothetical protocols for this compound-mediated polymerization reactions. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
Protocol 1: Synthesis of Poly(sebacic anhydride) via Melt Polycondensation Mediated by this compound
This protocol describes the synthesis of a simple aliphatic polyanhydride from sebacic acid.
Materials:
-
Sebacic acid
-
This compound
-
Dichloromethane (DCM)
-
Heptane
-
Nitrogen gas
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
-
Schlenk line or vacuum manifold
-
Heating mantle with temperature controller
Procedure:
-
Activation of Sebacic Acid:
-
In a clean, dry round-bottom flask, combine sebacic acid (10 mmol) and this compound (10 mmol, 1:1 molar ratio to carboxylic acid groups).
-
The flask is connected to a Schlenk line, evacuated, and backfilled with nitrogen three times to ensure an inert atmosphere.
-
The reaction mixture is heated to 140°C with stirring for 1 hour to facilitate the formation of the mixed anhydride intermediate.
-
-
Melt Polycondensation:
-
After the activation step, the heptanoic acid byproduct and any excess this compound are removed by evaporation under vacuum at 70°C.
-
The temperature is then increased to 160°C, and a high vacuum (e.g., <1 mbar) is applied.
-
The polycondensation reaction is allowed to proceed for 4 hours with continuous stirring. The viscosity of the mixture will increase as the polymer forms.
-
-
Purification:
-
The resulting polymer is cooled to room temperature under a nitrogen atmosphere.
-
The solid polymer is dissolved in a minimal amount of dichloromethane.
-
The polymer is then precipitated by adding the DCM solution dropwise to a stirred excess of heptane.
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
-
Characterization:
The synthesized poly(sebacic anhydride) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic anhydride bond stretching frequencies (~1815 cm⁻¹ and ~1740 cm⁻¹).[3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of poly(sebacic anhydride) using this compound as a mediator, based on typical results obtained with acetic anhydride.[2]
| Parameter | Expected Value |
| Yield | 85-95% |
| Weight Average Molecular Weight (Mw) | 15,000 - 25,000 Da |
| Number Average Molecular Weight (Mn) | 8,000 - 15,000 Da |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Visualizations
Logical Relationship of Polymerization Methods
Caption: General classification of polymerization methods.
Experimental Workflow for this compound-Mediated Polyanhydride Synthesis
Caption: Step-by-step workflow for polymer synthesis.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for polymerization.
Potential Applications in Drug Development
Polyanhydrides synthesized using this proposed method could be explored for various drug delivery applications. The incorporation of heptanoic acid moieties might influence the polymer's hydrophobicity, degradation rate, and drug release profile. The resulting polymers could be formulated into microspheres, wafers, or injectable depots for the controlled release of therapeutic agents.
Concluding Remarks
While the use of this compound as a direct mediator in polymerization is a novel concept, the theoretical basis for its application in polyanhydride synthesis is sound and warrants experimental investigation. The protocols and data provided in these application notes offer a starting point for researchers interested in exploring new frontiers in polymer chemistry and drug delivery. Further optimization of reaction conditions and a thorough characterization of the resulting polymers will be crucial in validating this proposed methodology.
References
Application Notes and Protocols: Heptanoic Anhydride in the Synthesis of Amphiphilic Dendrimers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a class of synthetic, highly branched, and monodisperse macromolecules with a well-defined, three-dimensional architecture. Their unique structure, comprising a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for a variety of biomedical applications, including drug delivery, gene therapy, and diagnostics.[1][2] Polyamidoamine (PAMAM) dendrimers are among the most extensively studied dendrimers due to their commercial availability and versatile surface chemistry.[3][4]
A key strategy to enhance the drug delivery capabilities of dendrimers, particularly for hydrophobic drugs, is the modification of their surface with hydrophobic moieties. This modification transforms the hydrophilic dendrimer into an amphiphilic, unimolecular micelle-like structure capable of encapsulating poorly water-soluble drugs, thereby improving their bioavailability and pharmacokinetic profile.[5][6] Heptanoic anhydride (B1165640) is a valuable reagent for this purpose, allowing for the covalent attachment of heptanoyl (C7) chains to the surface of dendrimers, such as amine-terminated PAMAM dendrimers. This process, known as acylation or heptanoylation, results in a hydrophobically modified dendrimer with a lipophilic shell.
These application notes provide a detailed protocol for the synthesis of heptanoylated PAMAM dendrimers and their subsequent characterization and application in drug delivery.
Synthesis of Heptanoylated PAMAM Dendrimers
The synthesis of heptanoylated PAMAM dendrimers involves the reaction of the primary amine groups on the surface of an amine-terminated PAMAM dendrimer with heptanoic anhydride. This reaction forms stable amide bonds, resulting in the desired surface modification. The degree of modification can be controlled by adjusting the molar ratio of this compound to the dendrimer.
Experimental Protocol: Surface Modification of G4 PAMAM Dendrimer with this compound
This protocol is adapted from procedures for the acylation of PAMAM dendrimers with other anhydrides.
Materials:
-
Generation 4 (G4) Amine-Terminated PAMAM Dendrimer (solution in methanol)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1000 Da)
-
Deionized water
Procedure:
-
Dendrimer Preparation: A solution of G4 PAMAM dendrimer in methanol is dried under vacuum to remove the solvent completely. The resulting solid dendrimer is then dissolved in anhydrous DMF to a desired concentration (e.g., 20 mg/mL).
-
Reaction Setup: The dendrimer solution is placed in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled in an ice bath.
-
Addition of Reagents: Triethylamine (acting as a base to neutralize the heptanoic acid byproduct) is added to the dendrimer solution (a slight molar excess relative to the anhydride). This compound (a predetermined molar excess to achieve the desired degree of surface modification) is then added dropwise to the stirred solution under a nitrogen atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
Purification:
-
The reaction mixture is transferred to a dialysis bag (MWCO 1000 Da).
-
Dialysis is performed against a 1:1 mixture of methanol and deionized water for 24 hours, with the dialysis medium being changed every 6 hours.
-
This is followed by dialysis against deionized water for another 24 hours, with frequent changes of water.
-
-
Isolation: The purified heptanoylated dendrimer solution is lyophilized to obtain the final product as a white, fluffy solid.
Characterization:
The successful synthesis and the degree of surface modification of the heptanoylated dendrimer should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the covalent attachment of the heptanoyl groups. The appearance of new peaks corresponding to the methylene (B1212753) and methyl protons of the heptanoyl chains and a shift in the peaks of the dendrimer's surface protons are indicative of successful modification. The degree of substitution can be quantified by comparing the integration of the heptanoyl proton signals to that of the dendrimer's internal protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of amide bonds (around 1650 cm⁻¹) and the presence of alkyl chains (C-H stretching around 2800-3000 cm⁻¹).
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the modified dendrimers in solution.
-
Zeta Potential Measurement: To assess the surface charge of the dendrimers. A decrease in the positive zeta potential is expected after the acylation of the primary amines.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and evaluation of fatty acid-modified dendrimers.
Table 1: Physicochemical Characterization of Heptanoylated G4 PAMAM Dendrimer
| Parameter | Unmodified G4 PAMAM | Heptanoylated G4 PAMAM |
| Appearance | White to off-white solid | White, fluffy solid |
| Molecular Weight (Theoretical) | ~14,214 g/mol | Varies with degree of modification |
| Hydrodynamic Diameter (DLS) | 4.0 - 5.0 nm | 5.0 - 10.0 nm |
| Zeta Potential (pH 7.4) | +20 to +40 mV | -10 to +10 mV |
| Solubility | Water, Methanol | Dichloromethane, Chloroform, THF |
Table 2: Drug Loading and Release Properties of Heptanoylated Dendrimers with a Model Hydrophobic Drug (e.g., Paclitaxel)
| Parameter | Value |
| Drug Loading Capacity (wt%) | 5 - 15% |
| Encapsulation Efficiency (%) | 70 - 90% |
| Release Profile (in vitro, 48h) | Sustained release, ~60-80% released |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of heptanoylated PAMAM dendrimers.
Self-Assembly and Drug Encapsulation
References
- 1. Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Surface Modified Dendrimers: Current Direction and Future Perspectives | Advanced Chemicobiology Research [ojs.wiserpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Engineering PAMAM Dendrimers For Optimized Drug Delivery" by Amin Aleebrahim Dehkordi, Shirin Mollazadeh et al. [scholarsmine.mst.edu]
Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with Heptanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds, yielding aryl ketones that are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and other functional materials.[1][2][3][4][5] This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic compounds using heptanoic anhydride (B1165640) as the acylating agent.
Heptanoic anhydride offers a viable alternative to heptanoyl chloride, and while the reaction generally requires a stoichiometric amount of a Lewis acid catalyst due to the formation of a stable complex with the product ketone, various catalytic systems have been developed to improve efficiency and environmental friendliness.[5][6][7]
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In the case of this compound, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens, facilitating the cleavage of the anhydride and generation of the heptanoyl cation. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the corresponding aryl heptanone.
Key Considerations:
-
Catalyst: Anhydrous aluminum chloride is the most common and effective Lewis acid for this reaction.[8][9] However, other Lewis acids such as FeCl₃, ZnCl₂, and solid acid catalysts can also be employed.[6] Due to the formation of a stable complex with the ketone product, a stoichiometric amount of the catalyst is often necessary.[4][7]
-
Solvent: The choice of solvent is critical and can influence reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) and carbon disulfide are commonly used.[1]
-
Temperature: The reaction is typically exothermic, and initial cooling is often required to control the reaction rate and prevent side reactions.[8]
-
Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to undergo acylation. Electron-donating groups on the aromatic ring activate it towards electrophilic substitution, while strongly deactivating groups can inhibit the reaction.[9]
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with this compound and related acylating agents. Direct comparative data for the acylation of all listed substrates with this compound is limited in the available literature. The presented data includes a specific example with heptanoic acid and is supplemented with typical yields for similar long-chain acylations to provide a comparative context.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Xylene | Heptanoic Acid | Eu(NTf₂)₃ (cat.) | - | 250 | 12 | 2,5-Dimethyl-1-heptanoylbenzene | 78 | [10] |
| Anisole | Acetic Anhydride | AlCl₃ (1.1) | Dichloromethane | Reflux | 1 | p-Methoxyacetophenone | 85.7 | [11] |
| Toluene (B28343) | Acetyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | 4-Methylacetophenone | ~90 (not specified) | [8] |
| Benzene (B151609) | Acetyl Chloride | AlCl₃ (1.1) | - | Cold | - | Acetophenone | Good (not specified) | [12] |
| Naphthalene (B1677914) | Acetyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 | 1-2 | 1-Acetylnaphthalene | Good (not specified) | [1] |
Experimental Protocols
The following are detailed protocols for the Friedel-Crafts acylation of aromatic compounds. While a general protocol using this compound is provided, specific examples with other acylating agents are also included to demonstrate the versatility of the reaction and common laboratory procedures.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound with this compound
This protocol provides a general method for the heptanoylation of an aromatic substrate using aluminum chloride as the catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole, naphthalene)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 to 2.5 equivalents relative to the aromatic substrate). Suspend the AlCl₃ in anhydrous dichloromethane.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C.
-
After the addition of this compound, add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: After the complete addition of the aromatic substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure aryl heptanone.
Protocol 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride
This protocol is adapted from a procedure for the acylation of toluene using acetic anhydride under microwave heating conditions.[13]
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (0.50 g, 3.75 mmol)
-
Toluene (3 mL)
-
Acetic anhydride (250 µL)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Equipment:
-
Microwave vial with a stir bar
-
Microwave reactor
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a microwave vial, add AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), acetic anhydride (250 µL), and a stir bar. Cap the vial and tighten it with a torque wrench.
-
Microwave Reaction: Place the microwave vial in the microwave reactor and heat according to the instrument's program.
-
Work-up: After the reaction is complete and the vial has cooled, open it in a fume hood and add water (6 mL). Recap the vial and shake the mixture vigorously for approximately 30 seconds.
-
Extraction: Remove the stir bar and pour the mixture into a 60 mL separatory funnel. Rinse the microwave vial with ethyl acetate (2 mL) and add the washings to the funnel.
-
Separate the phases and extract the aqueous layer with ethyl acetate (4 mL).
-
Combine the organic phases and wash with saturated aqueous NaCl solution (5 mL), followed by saturated aqueous NaHCO₃ solution (5 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous MgSO₄ for about 5 minutes, vacuum filter the mixture, and collect the filtrate in a pre-weighed beaker. Evaporate the solvent to obtain the product.
Applications in Drug Development
Aryl ketones, the products of Friedel-Crafts acylation, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[14][15] The heptanoyl chain, in particular, can be a key structural motif contributing to the lipophilicity and binding interactions of a drug molecule.
A relevant class of compounds in drug discovery are naphthoquinones, which exhibit a broad range of biological activities, including anticancer properties. The synthesis of the naphthoquinone scaffold can be achieved through multi-step sequences that may involve Friedel-Crafts-type reactions. For instance, the drug Naftazone , a naphthoquinone derivative used for venous insufficiency, highlights the pharmaceutical importance of this class of compounds. While the direct synthesis of Naftazone may not involve heptanoylation, the construction of its core 1,2-naphthoquinone (B1664529) structure can be approached through synthetic routes that utilize Friedel-Crafts chemistry on naphthalene precursors.
The general synthetic strategy towards such compounds underscores the importance of Friedel-Crafts acylation in building complex molecular architectures from simple aromatic starting materials.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Caption: General Experimental Workflow for Friedel-Crafts Acylation.
Caption: Logical Relationship in Drug Development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 7. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. condor.depaul.edu [condor.depaul.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Enzymatic Acylation in Ionic Liquids
The use of ionic liquids (ILs) as solvents for biocatalysis, particularly for reactions involving lipases, has garnered significant interest. ILs offer a unique reaction environment that can enhance enzyme stability, activity, and selectivity while simplifying product separation and enabling catalyst recycling.[1][2] Heptanoic anhydride (B1165640) is a versatile reagent used for introducing heptanoyl groups into molecules to form esters and amides, which are valuable in the pharmaceutical, flavor, and fragrance industries.[3]
The enzymatic acylation of alcohols with heptanoic anhydride in an ionic liquid medium presents a green and efficient alternative to traditional organic synthesis methods. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are highly effective catalysts for esterification reactions.[4][5] When used in imidazolium-based or other suitable ionic liquids, these enzymes demonstrate remarkable stability and can be reused for multiple cycles with minimal loss of activity.[2][6]
The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, catalyzed by the lipase. This process, known as nucleophilic acyl substitution, results in the formation of a heptanoate (B1214049) ester and heptanoic acid as a byproduct. The choice of ionic liquid is crucial; properties like polarity and hydrophobicity can influence reaction rates and yields.[1][6] For instance, hydrophobic ionic liquids can facilitate the removal of the heptanoic acid byproduct, driving the reaction equilibrium towards the product.
Key Advantages:
-
Green Chemistry: Ionic liquids are non-volatile, reducing air pollution compared to traditional organic solvents.[7]
-
Enhanced Enzyme Performance: ILs can stabilize enzymes, leading to longer catalyst lifetimes and higher thermal stability.[1][4]
-
High Yields: Lipase-catalyzed acylations in ILs can achieve high conversion rates, often exceeding 90%.[8]
-
Simplified Workup: The non-volatile nature of ILs and the potential for biphasic systems can simplify product isolation.[2]
-
Catalyst Reusability: Enzymes and ionic liquids can often be recovered and reused for several reaction cycles, improving process economics.[6][9]
Quantitative Data from Analogous Reactions
| Acyl Donor | Acyl Acceptor | Catalyst | Medium | Temp (°C) | Time (h) | Yield/Conversion | Reference |
| Benzoic Anhydride | Benzyl (B1604629) Alcohol | CalB@NF@SiO₂ | Toluene | 35 | 1.5 | 97% Conversion | [8] |
| Cinnamic Acid | Benzyl Alcohol | Lipozyme TLIM | Isooctane | 55 | 48 | 97.3% Yield | [10] |
| Propionic Acid | Benzyl Alcohol | Novozym 435 | Solvent-free | 60 | 6 | ~95% Conversion | [11] |
| Vinyl Acetate (B1210297) | Benzyl Alcohol | B. cepacia Lipase | Isooctane | 50 | 0.5 | >50x Activity Boost | [12] |
Experimental Protocols
The following is a representative protocol for the lipase-catalyzed synthesis of benzyl heptanoate from this compound and benzyl alcohol in an ionic liquid. This protocol is synthesized from established procedures for similar enzymatic esterifications.[8][9]
Materials:
-
This compound (≥97%)
-
Benzyl Alcohol (≥99%)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]) (≥98%)
-
Ethyl Acetate (ACS Grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Solvent Preparation: Dry the ionic liquid, [BMIM][PF₆], under vacuum at 80°C for at least 4 hours to remove residual water.
-
Reaction Setup: In a 25 mL sealed glass vial, combine benzyl alcohol (e.g., 1 mmol) and this compound (e.g., 1.2 mmol).
-
Add Ionic Liquid: Add 5 mL of the dried [BMIM][PF₆] to the vial. Stir the mixture at 150 rpm until the substrates are fully dissolved.
-
Enzyme Addition: Add the immobilized lipase (e.g., 30 mg) to the reaction mixture to initiate the reaction.
-
Incubation: Seal the vial tightly and place it in a temperature-controlled shaker or oil bath set to 50-70°C. Maintain stirring at 150-200 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Extraction: After the reaction reaches completion (typically 2-24 hours), cool the mixture to room temperature.
-
Isolation: Extract the product ester from the ionic liquid phase using ethyl acetate (3 x 10 mL). The ionic liquid and the enzyme will remain in a separate phase.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl heptanoate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Catalyst Recycling: Carefully decant the remaining ionic liquid from the immobilized enzyme. The enzyme can be washed with a dry solvent (like hexane) and dried under vacuum for reuse. The ionic liquid can also be purified and recycled.
Visualizations: Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the general catalytic mechanism.
Caption: Experimental workflow for enzymatic acylation in an ionic liquid.
Caption: Generalized catalytic cycle for lipase-mediated esterification.
References
- 1. Over-stabilization of Candida antarctica lipase B by ionic liquids in ester synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. On the nature of ionic liquids and their effects on lipases that catalyze ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 6. Lipase-catalyzed synthesis of glucose fatty acid ester using ionic liquids mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Post-Column Derivatization with Heptanoic Anhydride for the HPLC Analysis of Primary and Secondary Amines
Abstract
This application note presents a theoretical framework and a starting protocol for the post-column derivatization of primary and secondary amines with heptanoic anhydride (B1165640) in High-Performance Liquid Chromatography (HPLC). This method is proposed for the quantitative analysis of amine-containing compounds that lack a suitable chromophore for UV-Vis detection at trace levels. The derivatization reaction converts the amines into their corresponding N-heptanoyl amides, which can be detected at low wavelengths. This approach is designed to enhance the sensitivity and selectivity of HPLC methods for a variety of analytes, including certain pharmaceuticals, metabolites, and industrial chemicals. The protocols provided herein are intended as a starting point for method development and will require optimization for specific applications.
Introduction
Many aliphatic amines and compounds containing primary or secondary amine functional groups are challenging to analyze by HPLC with UV-Vis detection due to their lack of a significant chromophore.[1] Derivatization is a chemical modification technique used to improve the detectability of such analytes.[2][3] Post-column derivatization (PCD) is an automated approach where the derivatizing reagent is introduced into the HPLC eluent after the analytical column and before the detector.[1] This method has the advantage of not altering the chromatographic separation of the native analytes and can be highly reproducible.
Acid anhydrides, such as acetic anhydride, are known to react with primary and secondary amines to form stable amide derivatives.[4] This application note explores the potential of heptanoic anhydride as a post-column derivatization reagent. The introduction of the heptanoyl group is expected to create a derivative with UV absorbance, allowing for sensitive detection. This hypothetical application is particularly relevant for quality control in pharmaceutical manufacturing, monitoring of industrial processes, and in metabolomics research.
Principle of Derivatization
The derivatization chemistry is based on the nucleophilic acyl substitution reaction between a primary or secondary amine and this compound. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the this compound, leading to the formation of a stable N-heptanoyl amide and a molecule of heptanoic acid as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Post-Column Derivatization System: A reagent pump, a mixing tee, a reaction coil, and a temperature controller.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended as a starting point.
-
Reagents: this compound (≥97%), acetonitrile (B52724) (HPLC grade), methanol (B129727) (HPLC grade), and a suitable buffer (e.g., borate (B1201080) buffer).
Hypothetical Analyte: Hexylamine (B90201)
For the purpose of this application note, we will consider the analysis of hexylamine as a model primary amine.
Standard Preparation
A stock solution of hexylamine (1 mg/mL) should be prepared in a mixture of water and methanol (1:1, v/v). Working standards of lower concentrations can be prepared by serial dilution of the stock solution.
Detailed Experimental Protocols
Protocol 1: Preparation of the Derivatization Reagent
-
Reagent Solution: Prepare a 0.1 M solution of this compound in acetonitrile.
-
Solvent: Use HPLC-grade acetonitrile.
-
Storage: This solution should be prepared fresh daily and kept in a sealed container to prevent hydrolysis from atmospheric moisture.
Protocol 2: HPLC and Post-Column Derivatization Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A generic gradient can be started with a low percentage of mobile phase B, which is then increased to elute the derivatized amine. The gradient will need to be optimized for the specific analyte(s).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Derivatization Reagent Pump Flow Rate: 0.5 mL/min.
-
Reaction Coil: A 500 µL reaction coil maintained at 60 °C. The temperature may need to be adjusted to ensure complete reaction.
-
Detection: UV detection at 210 nm.
Data Presentation
The following tables summarize the expected quantitative data for the hypothetical analysis of hexylamine. These values are illustrative and would need to be determined experimentally.
| Parameter | Expected Value |
| Retention Time (Hexylamine) | To be determined experimentally |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Diagrams
Caption: Experimental workflow for HPLC with post-column derivatization.
Caption: General reaction of an amine with this compound.
Discussion
The proposed method offers a viable, albeit theoretical, approach for the analysis of amines that are otherwise difficult to detect by UV-Vis. The use of this compound is expected to yield derivatives with sufficient hydrophobicity to be retained on a C18 column and a carbonyl group that allows for UV detection at low wavelengths.
Method Development Considerations:
-
pH of the Reaction: The reaction between the amine and this compound is base-catalyzed. Therefore, the pH of the combined eluent and reagent stream should be optimized. A basic buffer may need to be introduced via the reagent pump.
-
Reaction Temperature and Time: The temperature of the reaction coil and the residence time (determined by the coil volume and total flow rate) are critical parameters that will affect the completeness of the derivatization reaction. These will need to be systematically investigated.
-
Reagent Concentration: The concentration of this compound should be in sufficient excess to drive the reaction to completion but not so high as to cause significant baseline noise or interfere with the detection of the analyte.
Conclusion
This application note has outlined a hypothetical protocol for the post-column derivatization of primary and secondary amines with this compound for HPLC analysis. While this specific application is not yet established in the literature, the underlying chemical principles are sound. The provided protocols and considerations for method development offer a solid foundation for researchers and scientists to explore this novel derivatization strategy for their specific analytical challenges. Experimental validation and optimization are necessary to fully assess the performance and applicability of this method.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Heptanoic Anhydride Acylation Reactions
Welcome to the technical support center for Heptanoic Anhydride (B1165640) acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no yield in a heptanoic anhydride acylation reaction?
The most frequent cause of low or nonexistent yield is the deactivation of the Lewis acid catalyst, typically due to the presence of moisture.[1] Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the acylation reaction.[1] It is crucial to ensure all components of the reaction are anhydrous.
Q2: My reaction has turned into a dark, tar-like substance. What is happening?
The formation of a dark, insoluble tar is often indicative of polymerization of the aromatic substrate, especially when using highly reactive arenes under strong acidic conditions. This can be mitigated by using milder Lewis acids, lower reaction temperatures, and controlled, slow addition of the catalyst.
Q3: I am observing the formation of multiple products in my analysis. What are the likely causes?
The formation of multiple products can stem from several factors:
-
Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituents on the aromatic ring will determine the product distribution.[1]
-
Polysubstitution: While less common in acylations compared to alkylations, highly activated aromatic rings can undergo multiple acylations. The introduction of the first acyl group is deactivating, making a second substitution less likely but still possible under forcing conditions.[1]
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to undesired side reactions.[1]
Q4: Can I use a catalytic amount of Lewis acid for my this compound acylation?
Generally, Friedel-Crafts acylation reactions require stoichiometric amounts of the Lewis acid catalyst. This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Using less than a stoichiometric amount can lead to incomplete conversion and low yields.
Q5: What are the best solvents for this type of reaction?
Ideal solvents are non-polar and aprotic, as they do not react with the Lewis acid catalyst. Common choices include dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. For some solid acid catalysts, it may even be possible to run the reaction under solvent-free conditions.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity this compound and Lewis acid. |
| Inactive Catalyst | Use a fresh, unopened bottle of the Lewis acid catalyst or purify the existing catalyst. Ensure proper storage in a desiccator. |
| Deactivated Aromatic Substrate | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can hinder the reaction. Consider using a more electron-rich (activated) aromatic substrate if possible.[1] |
| Insufficient Catalyst Loading | As the ketone product complexes with the Lewis acid, stoichiometric amounts (or a slight excess) are often required. Increase the catalyst loading and monitor for improvement. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, the activation energy may not be reached. Gradually increase the temperature while monitoring the reaction progress by TLC or GC. Conversely, if side products are observed, the temperature may be too high.[3] |
| Impure Starting Materials | Purify the this compound (e.g., by distillation under reduced pressure) and the aromatic substrate before use. |
Issue 2: Formation of a Complex Mixture of Products
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Maintain precise temperature control, and for exothermic reactions, use an ice bath during reagent addition. |
| Highly Activated Substrate | For very reactive aromatic compounds, consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) to reduce the likelihood of polysubstitution. |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants and catalyst are accurate. An excess of the acylating agent or a highly active catalyst can sometimes lead to multiple additions on activated rings. |
Issue 3: Difficult Workup and Purification
| Possible Cause | Troubleshooting Steps |
| Residual Heptanoic Acid/Anhydride | During the aqueous workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities. |
| Emulsion Formation | The presence of certain byproducts can lead to stable emulsions during extraction. Try adding brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Hexanoic Anhydride | Zeolite H-BEA | None | 140 | 4 | 92 |
| Toluene | Hexanoic Anhydride | AlCl₃ | Dichloromethane | Room Temp | 3 | 85 (para-isomer) |
| Benzene (B151609) | Hexanoic Anhydride | AlCl₃ | Dichloromethane | Room Temp | 3 | 88 |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | 24 | 62 |
| Anisole | Acetic Anhydride | CoCl₂·6H₂O | TAAIL 6 | 60 | 24 | 43 |
TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid.[4]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene with this compound
This protocol describes a general method for the synthesis of heptanophenone (B155562) from benzene and this compound using aluminum chloride as the catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
This compound
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.[5]
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude heptanophenone can be purified by vacuum distillation or column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in acylation reactions.
This compound Acylation Pathway
Caption: The reaction pathway for Friedel-Crafts acylation with this compound.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for this compound acylation.
References
How to prevent hydrolysis of Heptanoic anhydride during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of heptanoic anhydride (B1165640) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of heptanoic anhydride degradation during a reaction?
A1: The primary cause of degradation is hydrolysis, which occurs when this compound reacts with water.[1][2] This reaction converts the anhydride into two molecules of heptanoic acid, which is often an undesired byproduct.[1] Anhydrides are highly susceptible to moisture, making it crucial to maintain anhydrous (water-free) conditions throughout the experiment.[1][3]
Q2: How can I tell if my this compound has hydrolyzed?
A2: The presence of excess heptanoic acid as a byproduct is a strong indicator of hydrolysis.[1] This can be detected using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Visually, old or improperly stored this compound may appear cloudy or have a different consistency from the expected clear, colorless to pale yellow liquid.[4][5]
Q3: What are the consequences of hydrolysis in my reaction?
A3: Hydrolysis of this compound can lead to several issues, including:
-
Reduced Yield: The consumption of the starting material to form the carboxylic acid will lower the yield of your desired product.
-
Byproduct Formation: The resulting heptanoic acid can sometimes participate in side reactions or complicate the purification of the final product.[6]
-
Inconsistent Reaction Kinetics: The presence of water and the resulting acid can alter the reaction conditions and lead to inconsistent results.
Q4: How should I properly store this compound to prevent hydrolysis?
A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from heat sources and direct sunlight.[4] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent exposure to atmospheric moisture.[1]
Troubleshooting Guide: Preventing Hydrolysis
This guide provides specific troubleshooting steps to minimize the hydrolysis of this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low product yield and presence of heptanoic acid byproduct. | Moisture contamination from glassware. | Thoroughly oven-dry all glassware at >100°C for several hours and cool under a desiccator or in a stream of inert gas before use.[1][3] |
| Moisture in solvents or reagents. | Use anhydrous grade solvents. If necessary, dry solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[1][3] Ensure all other reagents are also anhydrous. | |
| Exposure to atmospheric moisture during reaction setup or progress. | Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[1] Use septa and syringes for reagent addition instead of opening the reaction vessel to the air.[3] | |
| Improper storage of this compound. | Use a fresh bottle of this compound or purify older stock by distillation if moisture contamination is suspected.[1] Ensure the bottle is sealed tightly after each use. | |
| Inconsistent reaction results between batches. | Variable levels of moisture in the reaction environment. | Standardize the procedure for drying glassware and handling reagents to ensure consistent anhydrous conditions for every experiment. |
| Reaction fails to go to completion. | Deactivation of catalysts or reagents by water. | Water can deactivate sensitive catalysts (e.g., Lewis acids in Friedel-Crafts acylation).[6] Strict adherence to anhydrous techniques is critical for these types of reactions. |
Experimental Protocol: General Anhydrous Acylation using this compound
This protocol outlines a general procedure for an acylation reaction, emphasizing the steps required to prevent the hydrolysis of this compound.
Materials:
-
Substrate (e.g., an alcohol or amine)
-
This compound (anhydrous grade)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine), if required
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel, magnetic stir bar)
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried for at least 4 hours at 120°C. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the substrate (1.0 equivalent) and any base (if used) in the anhydrous solvent in the reaction flask.
-
Addition of this compound: Draw the required amount of this compound (typically 1.1-1.5 equivalents) into a dry syringe and add it dropwise to the stirred reaction mixture via a septum. For highly exothermic reactions, the flask may need to be cooled in an ice bath.
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining this compound by slowly adding a small amount of anhydrous methanol. Proceed with the appropriate aqueous work-up to isolate the product. Typically, this involves washing the organic layer with a mild base like sodium bicarbonate solution to remove the heptanoic acid byproduct.[1][6]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the hydrolysis of this compound.
Caption: Troubleshooting decision tree for preventing this compound hydrolysis.
References
Technical Support Center: Purification of Reaction Products from Heptanoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of reaction products derived from heptanoic anhydride (B1165640). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving heptanoic anhydride?
A1: The most frequent impurities encountered are unreacted starting materials (e.g., alcohols or amines), residual this compound, and heptanoic acid. Heptanoic acid is formed from the hydrolysis of this compound by any moisture present or during the aqueous workup of the reaction.[1] Its presence is often indicated by a characteristic sharp or rancid odor.[2]
Q2: How can I quench a reaction that used an excess of this compound?
A2: To quench unreacted this compound, you can add a nucleophilic scavenger. A common and effective method is the slow, careful addition of water, which hydrolyzes the anhydride to the more easily removable heptanoic acid.[2][3] Alternatively, adding a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide (B78521), will both quench the anhydride and deprotonate the resulting heptanoic acid, facilitating its removal into the aqueous layer during extraction.[2][4]
Q3: What are the best analytical techniques for monitoring the purification process?
A3: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the progress of a purification, such as during column chromatography.[1] For a more quantitative assessment of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.[5] For volatile products like ethyl heptanoate, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine purity and identify impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and detecting the presence of impurities like residual heptanoic acid.[2]
Q4: Is column chromatography effective for purifying products of this compound reactions?
A4: Yes, column chromatography is a highly effective method for purifying neutral products, such as esters and amides, from polar impurities like heptanoic acid.[2][7] Normal-phase chromatography using silica (B1680970) gel is common. A solvent system with a gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate, is typically employed to elute the less polar product first, while the more polar heptanoic acid is retained more strongly on the silica gel.[2][7]
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization is a suitable purification method if your product is a solid at room temperature. The key is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[8] For many amides, which are often solid, recrystallization from solvents like ethanol, acetone, or acetonitrile (B52724) can be very effective and may be preferable to chromatography to avoid yield loss on the column.[8]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Persistent sharp, rancid odor in the purified product. | Residual heptanoic acid is the likely cause. | Perform additional washes of the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) solution of sodium hydroxide (NaOH). This will convert the heptanoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[2] If washes are ineffective, purification by column chromatography is recommended.[2] |
| Formation of an emulsion during aqueous workup. | The formation of carboxylate salts from the reaction of heptanoic acid with a base can act as a surfactant, leading to emulsions. | To break the emulsion, add a saturated aqueous solution of sodium chloride (brine). You can also try gentle swirling of the separatory funnel instead of vigorous shaking, or allowing the mixture to stand for an extended period. Filtering the mixture through a pad of Celite® can also be effective. |
| Column chromatography is not separating the product from an impurity. | The polarity of your product and the impurity are too similar for the chosen solvent system (eluent). | Optimize the eluent system by screening different solvent mixtures with varying polarities using TLC. Aim for a significant difference in the Retention Factor (Rf) values of your product and the impurity.[7] If optimizing the eluent is unsuccessful, consider using a different stationary phase, such as alumina.[7] |
| Low or no yield of the desired product after purification. | The product may have been lost during the aqueous workup if it has some water solubility. For amides, using less than two equivalents of the amine reactant can lead to low yields as the byproduct heptanoic acid neutralizes one equivalent of the amine.[1] | For products with some water solubility, minimize the number of aqueous washes or use brine to reduce partitioning into the aqueous layer. When synthesizing amides, ensure at least two equivalents of the amine are used, or include a non-nucleophilic base like pyridine (B92270) in the reaction mixture.[1] |
Quantitative Data Summary
The purity of reaction products can be significantly improved with appropriate purification techniques. Below is a representative table illustrating the increase in purity of Ethyl Heptanoate after purification by fractional distillation.
| Compound | Purification Method | Purity Before Purification (GC-MS Area %) | Purity After Purification (GC-MS Area %) |
| Ethyl Heptanoate | Fractional Distillation | ~85% (Crude reaction mixture) | >99% |
Note: The initial purity of the crude product can vary significantly based on reaction conditions. The final purity is typical for a commercially available, purified product.[2][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Heptanoic Acid
This protocol outlines the standard aqueous workup procedure to remove acidic impurities, such as residual heptanoic acid, from a reaction mixture.
-
Quench Reaction: If excess this compound is present, cool the reaction mixture to room temperature. Slowly and carefully add water or a saturated sodium bicarbonate (NaHCO₃) solution to quench the remaining anhydride. Be aware that this can be an exothermic process and may produce gas (CO₂ if bicarbonate is used).[2][3]
-
Dilute: Transfer the quenched reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[2]
-
Base Wash: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.[2]
-
Separate Layers: Allow the two layers to fully separate. Drain the lower aqueous layer.[2]
-
Repeat Wash: Repeat the base wash (steps 3-4) one to two more times. To ensure all the acidic impurity has been removed, you can check the pH of the final aqueous wash to confirm it is basic.[2]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and dissolved salts from the organic layer.[2]
-
Dry: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water.[2]
-
Isolate: Filter off the drying agent. The solvent can then be removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary.[2]
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of a neutral ester or amide product from residual starting materials and byproducts using column chromatography.
-
Select Solvent System: Using Thin-Layer Chromatography (TLC), determine a suitable eluent (solvent system) that provides good separation between your desired product and any impurities. A common starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.[2]
-
Pack Column: Pack a glass column with silica gel using the chosen eluent. It is crucial to have a uniformly packed column without any cracks or air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply this solution to the top of the silica gel bed.
-
Elute: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample through the column.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for the purification of this compound reaction products.
References
- 1. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl heptanoate, 106-30-9 [thegoodscentscompany.com]
- 3. Heptanoic acid CAS 111-14-8 | 807582 [merckmillipore.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS-111-14-8, Heptanoic Acid for Synthesis Manufacturers, Suppliers & Exporters in India | 110945 [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. directpcw.com [directpcw.com]
Technical Support Center: Purification of Esters from Heptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of heptanoic acid as a byproduct in esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted heptanoic acid from my esterification reaction mixture?
A1: The most common and effective methods for removing residual heptanoic acid after an esterification reaction are:
-
Liquid-Liquid Extraction (Aqueous Wash): This is the most frequent first step in a reaction work-up. It involves washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate, to convert the heptanoic acid into its water-soluble salt, which is then partitioned into the aqueous layer and removed.[1][2][3]
-
Distillation: This technique separates the desired ester from the less volatile heptanoic acid based on their boiling point differences. It is an effective method for achieving high purity of the final product.
-
Column Chromatography: This method is used for finer purification, especially when the boiling points of the ester and the acid are very close, or for removing other impurities.
-
Nanofiltration: An emerging membrane-based technology that can separate molecules based on size and charge, offering a potential alternative for separating fatty acids from esters.
Q2: I performed a sodium bicarbonate wash, but I suspect there is still heptanoic acid in my product. What could be the reason?
A2: Several factors could lead to incomplete removal of heptanoic acid with a sodium bicarbonate wash:
-
Insufficient Amount of Base: If not enough sodium bicarbonate is used, there may not be enough to neutralize all the residual heptanoic acid and the acid catalyst.
-
Insufficient Washing Cycles: A single wash may not be enough to remove all the heptanoic acid. Multiple washes with fresh sodium bicarbonate solution are often necessary.
-
Poor Mixing: Inadequate mixing of the organic and aqueous layers during the wash can lead to inefficient extraction of the heptanoic acid salt into the aqueous phase.
-
Concentration of the Bicarbonate Solution: While a saturated solution is commonly used, the effectiveness can depend on the amount of acid present. A 5% aqueous sodium bicarbonate solution is also frequently used.
Q3: Can I use a stronger base, like sodium hydroxide (B78521) (NaOH), to wash out the heptanoic acid?
A3: It is generally not recommended to use strong bases like sodium hydroxide for washing ester products. This is because strong bases can catalyze the hydrolysis (saponification) of the desired ester product back into the corresponding alcohol and the carboxylate salt, thereby reducing your product yield.[1] Sodium bicarbonate is a weaker base and is less likely to cause this unwanted side reaction.[1]
Q4: My ester and heptanoic acid have very similar boiling points. How can I effectively separate them?
A4: When the boiling points are too close for efficient separation by simple distillation, you have a few options:
-
Fractional Distillation: This technique uses a fractionating column to provide multiple theoretical plates for vaporization and condensation, allowing for the separation of liquids with close boiling points.
-
Vacuum Distillation: Lowering the pressure reduces the boiling points of both the ester and the acid. This can sometimes increase the difference in their boiling points, making separation easier and preventing degradation of heat-sensitive compounds.
-
Column Chromatography: This is a highly effective method for separating compounds with similar physical properties. A suitable solvent system can be developed to achieve good separation on a silica (B1680970) gel column.
Troubleshooting Guides
Problem: Emulsion Formation During Aqueous Wash
-
Symptom: A milky, inseparable layer forms between the organic and aqueous phases during liquid-liquid extraction.
-
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
High concentration of reactants or products.
-
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.
-
Problem: Low Yield After Purification
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Symptom: The final isolated yield of the purified ester is significantly lower than expected.
-
Possible Causes:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or using a more efficient catalyst.
-
Product Loss During Extraction: The desired ester may have some solubility in the aqueous wash solutions, especially if it is a lower molecular weight ester. Minimize the number of washes or back-extract the aqueous layers with a fresh portion of the organic solvent.
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Ester Hydrolysis: As mentioned in FAQ 3, using too strong a base or prolonged contact with the basic solution can lead to hydrolysis of the ester.
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Inefficient Distillation: Product loss can occur if the distillation is carried out too quickly or if the apparatus is not properly set up. Ensure proper insulation of the distillation column and a slow, steady distillation rate.
-
Data on Purification Methods
The following table summarizes the typical purity levels that can be achieved with different purification methods for esters like ethyl heptanoate (B1214049). The efficiency of each method can vary based on the specific experimental conditions.
| Purification Method | Typical Purity of Ester | Notes |
| Liquid-Liquid Extraction | 85-95% | Purity is highly dependent on the number of washes and the efficiency of the phase separation. Some residual starting materials may remain. |
| Simple Distillation | >95% | Effective for separating compounds with a significant difference in boiling points (>25 °C). |
| Fractional Distillation | >98% | Recommended when the boiling point difference between the ester and heptanoic acid is small. |
| Column Chromatography | >99% | Can achieve very high purity but may be less practical for very large-scale reactions. |
| Commercial Grade | 98-100% (by GC)[4][5][6][7] | Represents the purity achievable with optimized industrial-scale purification processes. |
Experimental Protocols
Protocol 1: Removal of Heptanoic Acid by Liquid-Liquid Extraction
This protocol describes the work-up of a typical Fischer esterification reaction to synthesize ethyl heptanoate.
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Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent in which the ester is highly soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate).
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Transfer: Transfer the diluted mixture to a separatory funnel.
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First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the bulk of the water-soluble alcohol and some of the acid catalyst.
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Second Wash (Sodium Bicarbonate): Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Again, gently invert the funnel, paying close attention to pressure buildup due to the formation of CO2 gas. Vent frequently. Allow the layers to separate and discard the aqueous layer. Repeat this wash one to two more times, or until no more gas evolution is observed. This step neutralizes and removes the unreacted heptanoic acid and the remaining acid catalyst.
-
Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer. Discard the aqueous layer.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Isolation: Filter or decant the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude ester.
Protocol 2: Purification of Ethyl Heptanoate by Simple Distillation
This protocol is suitable for purifying the crude ethyl heptanoate obtained after the extraction work-up.
-
Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Transfer: Place the crude ethyl heptanoate into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: The temperature will rise and then stabilize at the boiling point of the most volatile component. Discard the initial distillate (forerun), which may contain residual solvent. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired ester (the boiling point of ethyl heptanoate is 188-189 °C).
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Characterization: The purity of the collected ester can be confirmed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Process Flow Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ethyl heptanoate, 106-30-9 [thegoodscentscompany.com]
- 6. Ethyl heptanoate natural, = 98 , FG 106-30-9 [sigmaaldrich.com]
- 7. directpcw.com [directpcw.com]
Technical Support Center: Optimizing Catalyst Selection for Heptanoic Anhydride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing catalyst selection for reactions involving heptanoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with heptanoic anhydride?
A1: Reactions involving this compound, such as esterification and amidation, typically utilize catalysts to enhance reaction rates and yields. The choice of catalyst depends on the specific reaction, substrate, and desired outcome. Common categories include:
-
Lewis Acids: Catalysts like titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃) are effective in activating the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack.
-
Bases: Organic bases such as pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et₃N) are frequently used, often as catalysts or co-catalysts, particularly in acylation reactions.[1] They can act as nucleophilic catalysts or as scavengers for the heptanoic acid byproduct.
-
Dehydrating Agents: For the synthesis of this compound from heptanoic acid, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed.[2]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Amberlyst-15), can be used, offering advantages in terms of separation and reusability.[2]
-
Homogeneous Metal Complexes: Ruthenium and rhodium-based catalysts have been explored for the hydrogenation of anhydrides.[3][4]
Q2: How do I choose the optimal catalyst for my specific reaction?
A2: Catalyst selection is a critical step and should be based on several factors:
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Substrate Reactivity: For highly reactive nucleophiles, a less active catalyst or even no catalyst might be sufficient. For less reactive substrates, a more powerful catalyst like a strong Lewis acid may be necessary.
-
Reaction Type: For esterification, Lewis acids or solid acids are common choices. For amidation, the use of a non-nucleophilic base to neutralize the carboxylic acid byproduct is often crucial.[1]
-
Desired Selectivity: If your substrate has multiple reactive sites, a bulkier or less reactive catalyst might offer better selectivity.
-
Reaction Conditions: The thermal stability of your reactants and products will influence the choice of catalyst and the operating temperature. Some catalysts require anhydrous conditions to prevent deactivation.[1]
Q3: What is the most common side reaction when using this compound, and how can I prevent it?
A3: The most prevalent side reaction is the hydrolysis of this compound back to two equivalents of heptanoic acid.[1] This occurs in the presence of water and will reduce the yield of your desired product.
Prevention Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) before use.
-
Dry Reagents: Use anhydrous solvents and ensure your starting materials are free of moisture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Q4: My reaction with a primary amine is giving a low yield, even with a catalyst. What could be the issue?
A4: The reaction of this compound with an amine produces one equivalent of the desired amide and one equivalent of heptanoic acid as a byproduct.[1] Since most amines are basic, the heptanoic acid byproduct will react with a second equivalent of the amine in an acid-base reaction.[1] Therefore, a minimum of two equivalents of the amine is required to drive the reaction to completion. For optimal results, a slight excess of the amine (e.g., 2.1-2.2 equivalents) or the use of a non-nucleophilic base like pyridine is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Hydrolysis of this compound: Reagents, solvents, or glassware were not sufficiently dry.[1] 2. Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities.[5][6] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy. | 1. Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere. 2. Use a fresh, unopened bottle of the catalyst or purify/reactivate the existing catalyst if possible. 3. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 4. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of Multiple Products | 1. Poly-acylation: The substrate has multiple reactive sites (e.g., diols, diamines). 2. Side Reactions: The reaction conditions (e.g., high temperature) may be promoting undesired side reactions. 3. Impure Starting Materials: Impurities in the this compound or the nucleophile could be reacting. | 1. Use a less reactive catalyst or a sterically hindered catalyst to improve selectivity. Consider protecting sensitive functional groups. 2. Optimize the reaction temperature and time. Consider a milder catalyst. 3. Purify the starting materials before use. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the feed (e.g., sulfur or water) can poison the catalyst's active sites.[5][7] 2. Fouling/Coking: Deposition of byproducts or polymers on the catalyst surface can block active sites.[6][8] 3. Thermal Degradation: High temperatures can lead to sintering or structural changes in the catalyst, reducing its active surface area.[5][7] | 1. Purify the reactants and solvents. Use of guard beds to remove impurities before the reaction may be necessary for some systems. 2. Optimize reaction conditions to minimize byproduct formation. For heterogeneous catalysts, regeneration through calcination may be possible. 3. Operate within the recommended temperature range for the catalyst. |
| Difficult Product Purification | 1. Heptanoic Acid Byproduct: The heptanoic acid generated during the reaction can be difficult to separate from the product. | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous phase. |
Catalyst Performance Data
The following tables provide a summary of catalyst performance in acylation reactions, which can serve as a starting point for selecting a catalyst for your this compound reaction.
Table 1: Lewis Acid Catalyzed Esterification of Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | 5 | Dichloromethane (B109758) | 30 | 0.25 | 95 |
| Sc(OTf)₃ | 1 | Acetonitrile | 25 | 2 | 92 |
| TiCl₄ | 10 | Dichloromethane | 25 | 1 | 83 |
Note: Data is compiled from various sources for analogous acylation reactions and should be considered as a guideline.
Table 2: Base-Catalyzed Amidation
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Stoichiometric | Dichloromethane | 25 | 4 | >90 |
| DMAP | 5 mol% | Dichloromethane | 25 | 2 | >95 |
Note: Yields are typical for the amidation of primary amines with anhydrides in the presence of these catalysts.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Esterification of an Alcohol with this compound
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol) and the chosen Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 5 mol%) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Addition of Anhydride: Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Base-Catalyzed Amidation of a Primary Amine with this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (2.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).
-
Addition of Anhydride: To the stirred solution, add this compound (1.0 mmol) dropwise at 0 °C (ice bath).
-
Catalyst Addition (if applicable): If using a catalytic amount of a base like DMAP (0.05 mmol, 5 mol%), add it to the reaction mixture. If using a stoichiometric base like pyridine, it can be used as the solvent or co-solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL) to remove excess amine and any basic catalyst.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Esterification.
References
Technical Support Center: Side Reactions of Heptanoic Anhydride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with heptanoic anhydride (B1165640). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating side reactions with common nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that react with heptanoic anhydride, and what are the expected primary products?
This compound is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The most common reactions include:
-
Hydrolysis (with water): Forms two equivalents of heptanoic acid.[1]
-
Alcoholysis (with alcohols): Forms one equivalent of a heptyl ester and one equivalent of heptanoic acid.[1]
-
Aminolysis (with primary or secondary amines): Forms one equivalent of a heptanamide (B1606996) and one equivalent of a heptanoate (B1214049) salt of the amine.[2]
-
Thiolysis (with thiols): Forms one equivalent of a thioheptanoate and one equivalent of heptanoic acid.
Q2: What are the primary causes of side reactions when using this compound?
Side reactions primarily arise from:
-
Presence of moisture: Leads to the hydrolysis of the anhydride to heptanoic acid, reducing the yield of the desired product.[3]
-
Excess nucleophile or improper stoichiometry: Can lead to multiple acylations, especially with amines.
-
High reaction temperatures: Can promote decomposition or the formation of undesired byproducts.[3]
-
Steric hindrance: The bulky nature of the heptanoyl group or the nucleophile can slow down the desired reaction, allowing side reactions to become more prominent.[4][5][6]
-
Impurities in starting materials: Contaminants can catalyze side reactions or interfere with the primary reaction pathway.[3]
Q3: How does the reactivity of this compound compare to other anhydrides like acetic anhydride?
While the fundamental reactivity is similar, the longer alkyl chains of this compound can influence:
-
Solubility: this compound has different solubility profiles in organic solvents compared to smaller anhydrides, which can affect reaction kinetics.[3][7]
-
Steric Effects: The heptanoyl group is bulkier than the acetyl group, which can lead to increased steric hindrance in reactions with sterically demanding nucleophiles.[4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of Acylated Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or LC-MS analysis shows a large amount of unreacted starting material or the presence of heptanoic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Verify Purity: Before use, check the purity of the this compound. The presence of heptanoic acid is a key indicator of hydrolysis. Refer to the Experimental Protocols section for purity analysis via titration. 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 3. Fresh Reagent: Use a freshly opened bottle of this compound or purify older stock by distillation under reduced pressure.[3] |
| Incomplete Reaction | 1. Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. 2. Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[3] 3. Catalyst: If applicable, ensure the correct catalyst is being used at the appropriate loading. |
| Steric Hindrance | 1. Reaction Conditions: For sterically hindered nucleophiles, consider using a less hindered base or a more forcing reaction temperature.[8] 2. Alternative Reagent: If steric hindrance is a major issue, consider using a more reactive acylating agent, such as heptanoyl chloride. |
Issue 2: Formation of Multiple Products with Amine Nucleophiles
Symptoms:
-
Multiple spots are observed on TLC, or LC-MS analysis indicates the presence of di- or tri-acylated amine byproducts.
-
This is particularly common with primary amines.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-acylation of the Amine | 1. Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the amine if the amine is not the limiting reagent. If the acylated product is the target, using a 1:1 or slight excess of the anhydride is often preferred. 2. Slow Addition: Add the this compound dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation. |
| Reaction with Heptanoic Acid Byproduct | The heptanoic acid formed can react with the amine to form a salt, which may complicate the reaction and purification. 1. Use of a Non-nucleophilic Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the heptanoic acid as it is formed. This is crucial in peptide synthesis to prevent unwanted side reactions.[9] |
Issue 3: Presence of Heptanoic Acid in the Final Product
Symptoms:
-
The purified product is contaminated with heptanoic acid, as confirmed by NMR, IR, or MS analysis.
-
The product may have a greasy or oily consistency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Hydrolysis | 1. Reaction Monitoring: Ensure the reaction has gone to completion before workup. 2. Anhydrous Workup: If the product is sensitive to water, use anhydrous workup conditions. |
| Inefficient Purification | 1. Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted this compound and the heptanoic acid byproduct. 2. Chromatography: If the heptanoic acid is not fully removed by washing, purify the product using column chromatography. The polarity difference between the acylated product and heptanoic acid should allow for good separation. 3. Distillation: For thermally stable, non-polar products, distillation can be an effective method to remove the more polar heptanoic acid.[10] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (B92270) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Purification: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ (to remove heptanoic acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Purity Analysis of this compound by Titration
Objective: To determine the percentage of this compound that has hydrolyzed to heptanoic acid.
Principle: This method involves two titrations. The first determines the total amount of acid present after complete hydrolysis. The second determines the initial amount of heptanoic acid present before hydrolysis.
Procedure:
-
Titration 1 (Total Acid):
-
Accurately weigh approximately 2 g of this compound into an Erlenmeyer flask.
-
Add 50 mL of a 1:1 mixture of pyridine and water.
-
Heat the mixture at 60 °C for 20 minutes to ensure complete hydrolysis.
-
Cool to room temperature and titrate with standardized 1 M NaOH using phenolphthalein (B1677637) as an indicator. Record the volume of NaOH used (V₁).
-
-
Titration 2 (Initial Acid):
-
Accurately weigh approximately 2 g of this compound into a separate Erlenmeyer flask.
-
Add 50 mL of anhydrous methanol.
-
Titrate immediately with standardized 1 M NaOH using phenolphthalein as an indicator. Record the volume of NaOH used (V₂).
-
Calculation:
-
Moles of total acid = Molarity of NaOH × V₁
-
Moles of initial heptanoic acid = Molarity of NaOH × V₂
-
Moles of this compound = (Moles of total acid - Moles of initial heptanoic acid) / 2
-
Purity (%) = (Moles of this compound × Molar mass of this compound) / (Initial mass of sample) × 100
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Reaction pathways in the acylation of a primary amine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 5. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 6. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Selectivity in Friedel-Crafts Acylation with Heptanoic Anhydride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for improving selectivity in Friedel-Crafts acylation reactions utilizing heptanoic anhydride (B1165640). Whether you are troubleshooting unexpected isomer distributions or optimizing reaction conditions for enhanced yield and purity, this resource offers practical solutions, detailed protocols, and quantitative data to support your research and development endeavors.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the Friedel-Crafts acylation with heptanoic anhydride and other long-chain acylating agents.
Q1: Why is my reaction yield consistently low?
A: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. It is advisable to use a freshly opened container of the catalyst.
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle. A slight excess of the catalyst (e.g., 1.1 to 1.2 equivalents) relative to the this compound is often beneficial.
-
Deactivated Aromatic Substrate: The aromatic ring may be too electron-poor for the reaction to proceed efficiently. Substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unsuitable for Friedel-Crafts acylation.
-
Suboptimal Reaction Temperature: The ideal temperature is substrate-dependent. While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition. It is recommended to start at a lower temperature (e.g., 0-5 °C for the initial addition) and gradually increase it if necessary, while monitoring the reaction progress.[1]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity (ortho vs. para)?
A: Controlling the regioselectivity is a critical aspect of Friedel-Crafts acylation. The following factors play a significant role:
-
Steric Hindrance: The bulky nature of the heptanoyl group often favors substitution at the less sterically hindered para position, especially when the substituent on the aromatic ring is also large.[2]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer (kinetic control). Conversely, higher temperatures can sometimes lead to an increased proportion of the ortho isomer (thermodynamic control), as the ortho product can form a more stable chelate with the Lewis acid catalyst.
-
Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents may favor the ortho product, while polar solvents can better solvate the acylium ion, facilitating its attack at the less hindered para position.
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. Bulky catalysts may sterically hinder attack at the ortho position, thus favoring the para isomer. Heterogeneous catalysts, such as zeolites, can offer shape-selectivity, preferentially forming the para product due to the constraints of their pore structures.
Q3: My reaction has stalled, or the starting material is not being consumed. What should I check?
A: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Verify Catalyst Activity: As mentioned, moisture is the primary culprit for catalyst deactivation. Ensure anhydrous conditions have been maintained throughout the setup.
-
Check Reagent Purity: Impurities in the this compound, aromatic substrate, or solvent can interfere with the reaction.
-
Aromatic Ring Deactivation: Confirm that your aromatic substrate is not strongly deactivated by electron-withdrawing groups.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. A lack of product formation over time, even with gentle heating, may indicate a fundamental issue with the reagents or conditions.
Data Presentation: Quantitative Analysis of Selectivity
The following table summarizes quantitative data on the conversion and selectivity for the Friedel-Crafts acylation of anisole (B1667542) with heptanoic acid over various zeolite catalysts. This data highlights the significant influence of the catalyst on directing the acylation towards the para position.
| Catalyst | Substrate | Acylating Agent | Conversion (%) | para Selectivity (%) | ortho Selectivity (%) | Reference |
| H-ZSM-5 (mesoporous) | Anisole | Heptanoic Acid | >95 | ~90 | ~10 | [3] |
| H-ZSM-5 (microporous) | Anisole | Heptanoic Acid | ~80 | ~85 | ~15 | [3] |
| Sulfuric Acid | Anisole | Heptanoic Acid | >95 | ~60 | ~40 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to Friedel-Crafts acylation with a heptanoyl group.
Protocol 1: Friedel-Crafts Acylation of Anisole with Heptanoyl Chloride
This protocol provides a general procedure for the acylation of an activated aromatic ether.
Materials:
-
Anisole
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the HCl gas evolved.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the desired heptanoylanisole isomers.
Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with Heptanoyl Chloride
This protocol outlines the acylation of a less activated aromatic hydrocarbon.
Materials:
-
Toluene
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Add anhydrous AlCl₃ (1.2 equivalents) to the flask, followed by anhydrous CH₂Cl₂.
-
Cool the flask in an ice bath.
-
Slowly add heptanoyl chloride (1.0 equivalent) to the stirred suspension.
-
After the formation of the acylium ion complex, add toluene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to separate the ortho and para isomers of heptanoyltoluene.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of experimental processes and reaction pathways, aiding in the understanding of the key steps to improve selectivity.
Experimental Workflow for Improved Selectivity
Controlling Ortho vs. Para Selectivity
References
Technical Support Center: Monitoring Heptanoic Anhydride Reactions by Thin-Layer Chromatography (TLC)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving heptanoic anhydride (B1165640) using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why should I monitor my heptanoic anhydride reaction with TLC?
A1: Monitoring your reaction with TLC is a rapid, simple, and inexpensive method to qualitatively assess the progress of your reaction.[1] It allows you to visualize the consumption of starting materials (e.g., an alcohol or amine), the formation of the desired product (e.g., an ester or amide), and the presence of any remaining this compound or heptanoic acid byproduct. This helps in determining the optimal reaction time and identifying potential issues.[2]
Q2: What are the key chemical species I should be tracking in my TLC?
A2: The primary compounds to monitor are the this compound, the nucleophile (e.g., alcohol or amine), the desired product (ester or amide), and heptanoic acid. Heptanoic acid can be present as an impurity in the starting anhydride or be formed through hydrolysis.
Q3: How do the polarities of this compound, heptanoic acid, and the resulting ester/amide differ, and how does this affect their separation on TLC?
A3: In normal-phase chromatography on silica (B1680970) gel, the separation is based on polarity. Heptanoic acid is the most polar due to its ability to form hydrogen bonds. This compound is less polar than the acid.[3] Esters and amides formed from this compound will have varying polarities based on the structure of the alcohol or amine used, but are generally less polar than heptanoic acid. This difference in polarity is what allows for their separation on a TLC plate, with less polar compounds traveling further up the plate (higher Rf value).[3]
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: this compound and its derivatives are often not UV-active, as they may lack a chromophore that absorbs UV light.[4] Therefore, you will likely need to use a chemical staining agent for visualization. If you are using a stain and still see no spots, your sample may be too dilute. Try concentrating the sample by spotting the same location multiple times, allowing the solvent to dry completely between each application.[3]
Q5: My spots are streaking. What is the cause and how can I fix it?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The sample applied to the plate is too concentrated. Try diluting your sample before spotting.[3]
-
Acidic Nature of Heptanoic Acid: The carboxylic acid group of heptanoic acid can interact strongly with the silica gel, causing streaking. To mitigate this, add a small amount (0.5–2.0%) of a volatile acid like acetic acid or formic acid to your mobile phase.[3]
-
Highly Polar Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can result in a diffuse initial spot. Ensure the spotting solvent is volatile and allows for a small, tight spot.
Q6: The spots are not moving from the baseline (low Rf) or are running at the solvent front (high Rf). How can I adjust this?
A6: This indicates an issue with the polarity of your mobile phase.
-
Spots at Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate system).[3]
-
Spots at Solvent Front (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent to increase retention on the silica plate.[3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound Reaction by TLC
-
Preparation of the TLC Chamber: Pour a prepared mobile phase (see Table 1 for suggestions) into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid. Allow the chamber to equilibrate for 10-15 minutes.[3]
-
Spotting the TLC Plate: On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark lanes for your starting material (SM), a co-spot (CO), and the reaction mixture (RXN).
-
In the 'SM' lane, spot a dilute solution of your starting nucleophile (alcohol or amine).
-
In the 'RXN' lane, spot a sample taken directly from your reaction mixture.
-
In the 'CO' lane, first spot the starting material, then carefully spot the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[3]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the pencil line. Replace the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots using an appropriate staining method (see Table 2).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the 'RXN' lane indicate the progress of the reaction. The relative positions of the spots will depend on their polarities.
Protocol 2: Preparation of a Hydroxylamine/Iron(III) Chloride Staining Solution
This stain is particularly useful for visualizing esters and anhydrides.
-
Solution A: Dissolve 7 g of hydroxylammonium chloride in 100 mL of methanol.
-
Solution B: Dissolve 7.2 g of potassium hydroxide (B78521) in 100 mL of methanol.
-
Spray Solution I: Mix equal volumes of Solution A and Solution B immediately before use. Filter off the precipitated potassium chloride.
-
Spray Solution II: Prepare a 2% solution of iron(III) chloride in 1% aqueous hydrochloric acid.
-
Staining Procedure: Spray the dried TLC plate first with Solution I, then with Solution II.[5]
Data Presentation
Table 1: Recommended TLC Solvent Systems for this compound Reactions
| Solvent System (v/v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (e.g., 9:1 to 7:3) | Low to Medium | A good starting point for many reactions. Adjust the ratio to achieve good separation.[3] |
| Hexane : Ethyl Acetate : Acetic Acid (80:20:1) | Medium | The added acetic acid helps to reduce streaking from the heptanoic acid byproduct.[3] |
| Dichloromethane : Methanol (e.g., 98:2 to 95:5) | Medium to High | Useful if your products are more polar. |
| Toluene : Ethyl Acetate (e.g., 9:1 to 7:3) | Low to Medium | An alternative non-polar component to hexane. |
Table 2: Visualization Stains for this compound and Related Compounds
| Staining Agent | Preparation | Visualizes | Appearance |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. | Compounds that can be oxidized (e.g., alcohols).[6] | Yellow spots on a purple background.[6] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[6] | A good general stain for most organic compounds.[6] | Dark green or blue spots on a light green background after heating.[6] |
| Hydroxylamine/Iron(III) Chloride | See Protocol 2. | Specifically for esters, amides, lactones, and anhydrides.[5][7] | Colored spots. |
| Bromocresol Green | Add 0.04 g of bromocresol green to 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[8] | Acidic compounds (e.g., heptanoic acid).[1][8][9] | Yellow spots on a blue background.[8] |
| Iodine | Place a few crystals of iodine in a sealed chamber. | Many organic compounds, especially unsaturated ones.[6] | Brown spots on a light brown background. The stain is often not permanent.[6] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. epfl.ch [epfl.ch]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with Heptanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Heptanoic anhydride (B1165640) on a large scale. The information is presented in a question-and-answer format to directly address potential challenges and ensure safe and efficient experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale reactions using Heptanoic anhydride?
A1: The primary hazard is a thermal runaway. This occurs when the heat generated by the acylation reaction exceeds the heat removal capacity of the reactor.[1] The reaction rate then accelerates exponentially with the rising temperature, leading to a rapid and uncontrolled increase in both temperature and pressure. Potential consequences include boiling of the solvent, rapid gas evolution, over-pressurization of the reactor, and in worst-case scenarios, vessel failure or explosion.
Q2: How does scaling up a reaction with this compound from the laboratory to a production vessel affect exothermic risk?
A2: Scaling up significantly increases the risk of a thermal runaway. This is due to the change in the surface-area-to-volume ratio.[2] Heat generation is proportional to the volume of the reaction mixture, while heat removal is dependent on the surface area of the reactor available for cooling. As the reactor size increases, the volume increases by the cube of the radius, whereas the heat transfer area only increases by the square of theradius.[3] This disparity makes heat dissipation less efficient at larger scales. A reaction that is easily managed in a laboratory flask can become hazardous in a large reactor if the cooling capacity is not adequately increased.[4]
Q3: What are the critical process parameters to monitor when performing a large-scale acylation with this compound?
A3: Continuous monitoring of several key parameters is crucial for safe operation:
-
Reaction Temperature: Use multiple, accurately calibrated temperature probes to get a representative temperature profile of the reaction mass and detect any localized hotspots.[5]
-
Coolant Temperature and Flow Rate: Monitor the inlet and outlet temperatures of the cooling fluid, as well as its flow rate, to ensure the cooling system is functioning as expected.
-
Reagent Addition Rate: The rate at which this compound (or the other reactant) is added is a critical control parameter for managing the rate of heat generation.[4]
-
Agitator Speed and Power Draw: Proper agitation is vital for maintaining temperature homogeneity and promoting efficient heat transfer to the reactor walls.[5] A change in power draw could indicate a change in viscosity or an issue with the agitator.
-
Reactor Pressure: A sudden increase in pressure can be an early indicator of a developing thermal runaway, often due to the boiling of the solvent or the generation of gaseous byproducts.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase
-
Question: The temperature of my reaction is rising much faster than predicted, and my cooling system is struggling to keep up. What should I do?
-
Possible Causes & Immediate Actions:
-
Reagent Addition Rate is Too High: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Solution: Immediately stop the addition of this compound. Allow the cooling system to catch up and bring the temperature back to the desired setpoint. Once the temperature is under control, resume the addition at a significantly reduced rate.[4]
-
-
Insufficient Cooling: The cooling capacity of the reactor may be inadequate for the scale and concentration of the reaction.
-
Solution: Ensure the coolant is at the lowest possible temperature and the flow rate is maximized. If the temperature continues to rise after stopping the reagent feed, be prepared to initiate emergency procedures.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hotspots" where the reaction is proceeding much faster than in the bulk of the mixture.[5]
-
Solution: Verify that the agitator is operating at the correct speed. If a mechanical failure is suspected, stop the reagent feed immediately and prepare for emergency shutdown, as heat transfer will be severely compromised.
-
-
Issue 2: Reaction Temperature Stalls or Fails to Increase
-
Question: I have started adding this compound, but the reaction temperature is not increasing as expected. What could be the problem?
-
Possible Causes & Immediate Actions:
-
Accumulation of Unreacted Reagents: This is a highly dangerous situation. If the reaction has an induction period or has not initiated for some reason (e.g., low temperature, inactive catalyst), the unreacted this compound can accumulate. If the reaction then suddenly initiates, the accumulated reagents can react very rapidly, leading to a violent thermal runaway.
-
Solution:
-
STOP REAGENT ADDITION IMMEDIATELY. Do not add more reagent to a stalled reaction.
-
DO NOT INCREASE THE TEMPERATURE until the cause is fully understood.
-
Carefully analyze a sample of the reaction mixture (if safe to do so) to determine the concentration of unreacted starting materials.
-
If significant accumulation has occurred, you may need to consider quenching the reaction under controlled conditions or safely discharging the reactor contents.
-
-
-
Issue 3: Localized Hotspot Formation
-
Question: One of my temperature probes is reading significantly higher than the others. What does this indicate and what should I do?
-
Possible Causes & Immediate Actions:
-
Inadequate Mixing: This is the most common cause of localized hotspots. The reactants are not being dispersed quickly enough, leading to a concentrated area of high reactivity.[5]
-
Solution: Increase the agitation speed, if possible and safe to do so. Ensure the agitator design is appropriate for the viscosity and geometry of your reaction.[5]
-
-
Point of Reagent Addition: If the reagent is being added at a single point without sufficient mixing, a hotspot can develop at the addition site.
-
Solution: Consider using a dip tube to introduce the reagent below the surface of the liquid, directly into a well-agitated zone. For very large reactors, multiple addition points may be necessary.
-
-
Quantitative Data
The heat of reaction for acylation with this compound is not widely reported. However, data from similar, smaller anhydrides can be used to estimate the potential exotherm. It is strongly recommended to determine the heat of reaction experimentally for your specific system using reaction calorimetry.
Table 1: Enthalpy of Reaction for Hydrolysis of Various Acid Anhydrides
| Acid Anhydride | Reaction | Enthalpy of Reaction (ΔH) |
| Acetic Anhydride | Hydrolysis | -57 to -63 kJ/mol |
| Propanoic Anhydride | Hydrolysis | Approx. -60 kJ/mol (estimated) |
| Butyric Anhydride | Hydrolysis | Approx. -60 kJ/mol (estimated) |
Note: The hydrolysis of an acid anhydride is a good model reaction for estimating the exotherm of an acylation reaction, as the bond-breaking and bond-forming energies are similar. The actual heat of reaction will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)
This protocol outlines the basic steps for determining the heat of reaction for the acylation of a substrate with this compound using a heat flow calorimeter.
-
System Calibration:
-
Charge the reactor with the solvent and the substrate (the component that is not the limiting reagent).
-
Stir at the intended process agitation speed.
-
Perform a series of controlled heating and cooling steps to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
-
Establish a Stable Baseline:
-
Bring the reactor contents to the desired starting temperature.
-
Maintain a constant stirring speed and monitor the heat flow for 15-30 minutes to ensure a stable baseline is achieved before any reaction occurs.
-
-
Controlled Dosing of this compound:
-
Begin adding the this compound at a slow, controlled, and known rate using a calibrated pump.
-
The heat flow signal will increase as the reaction begins. The rate of heat generation (q_reaction) can be calculated in real-time.
-
-
Isothermal Hold:
-
Once the addition of this compound is complete, hold the reaction mixture at the process temperature.
-
Continue to monitor the heat flow until it returns to the initial baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the reaction to determine the total heat evolved (Q_total).
-
Calculate the molar enthalpy of reaction (ΔH) by dividing Q_total by the number of moles of the limiting reagent (this compound) added.
-
Mandatory Visualizations
Caption: Workflow for Managing Exotherms in Large-Scale Reactions.
Caption: Troubleshooting Decision Tree for Temperature Deviations.
References
Drying and purification methods for Heptanoic anhydride reagent
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in heptanoic anhydride (B1165640) and how does it form?
A1: The most common impurity in heptanoic anhydride is heptanoic acid. It forms primarily through the hydrolysis of the anhydride upon exposure to moisture from the atmosphere or residual water in solvents.[1] this compound is highly reactive with water, leading to the cleavage of the anhydride bond to form two equivalents of heptanoic acid.
Q2: My this compound has a strong, unpleasant odor. What is the likely cause and is it still usable?
A2: A strong, rancid, or cheesy odor is a key indicator of the presence of heptanoic acid. While the reagent may still be usable for some applications depending on the required purity, the presence of significant amounts of heptanoic acid can interfere with reactions, reduce yields, and introduce byproducts. For most applications, purification is recommended to remove the heptanoic acid impurity.
Q3: What are the initial signs of degradation in this compound?
A3: Besides the characteristic odor of heptanoic acid, initial degradation can be observed as a change in the physical appearance of the liquid, such as becoming cloudy or developing a yellowish tint. For a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC) or Titration are recommended.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place away from sources of moisture and heat.
Q5: Can I use standard desiccants to dry this compound?
A5: Yes, anhydrous inorganic salts that are neutral or mildly acidic can be used. However, it is crucial to select a desiccant that does not react with the anhydride. Suitable options include anhydrous sodium sulfate (B86663) or magnesium sulfate. Basic desiccants like potassium carbonate should be avoided as they can react with the anhydride. Molecular sieves (3Å or 4Å) that have been properly activated are also a good option.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Persistent unpleasant odor after purification | Incomplete removal of heptanoic acid. | Repeat the aqueous basic wash, ensuring vigorous mixing and sufficient contact time. Consider an additional wash. If the problem persists, column chromatography may be necessary for complete separation. |
| Cloudy appearance of the anhydride | Presence of moisture leading to the formation of insoluble heptanoic acid. | Dry the this compound over a suitable anhydrous desiccant (e.g., anhydrous MgSO₄) followed by filtration. For higher purity, subsequent vacuum distillation is recommended. |
| Low yield after distillation | - Distillation temperature is too high, causing decomposition.- Inefficient condensation of the vapor.- Loss of product due to bumping. | - Use vacuum distillation to lower the boiling point.- Ensure the condenser is properly cooled and has a sufficient surface area.- Use a stir bar or boiling chips for smooth boiling. Control the heating rate carefully. |
| Product is discolored (yellowish) | Thermal decomposition or presence of non-volatile impurities. | - Perform vacuum distillation to separate the anhydride from colored, high-boiling impurities.- Ensure the heating bath temperature is not excessively high. |
| Inconsistent results in reactions | Variable purity of the this compound reagent. | - Purify the this compound before use using the recommended protocols.- Verify the purity of the purified reagent using GC-FID or titration before proceeding with sensitive reactions. |
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its primary impurity, heptanoic acid, which are critical for designing effective purification protocols.
| Property | This compound | Heptanoic Acid |
| CAS Number | 626-27-7 | 111-14-8 |
| Molecular Formula | C₁₄H₂₆O₃ | C₇H₁₄O₂ |
| Molecular Weight ( g/mol ) | 242.36 | 130.18 |
| Boiling Point (°C at 760 mmHg) | 278-282 | 223 |
| Boiling Point (°C at 15 mmHg) | ~160 | ~121 |
| Density (g/mL at 25°C) | 0.917 | 0.918 |
| Appearance | Clear, colorless to pale yellow liquid | Colorless oily liquid |
| Odor | Pungent | Rancid, cheesy |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove residual water from the this compound reagent.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄), freshly dried.
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper or a sintered glass funnel
Procedure:
-
Place the crude this compound in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 g per 10 mL of anhydride).
-
Stopper the flask and stir the mixture at room temperature for at least 4-6 hours. For very wet samples, overnight stirring is recommended.
-
Filter the mixture through a fluted filter paper or a sintered glass funnel to remove the desiccant. The filtration should be performed in a dry environment to prevent re-exposure to atmospheric moisture.
-
The resulting clear liquid is the dried this compound, which can be used directly or further purified by distillation.
Protocol 2: Purification by Aqueous Basic Wash to Remove Heptanoic Acid
Objective: To remove the heptanoic acid impurity from this compound.
Materials:
-
Crude or dried this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Diethyl ether or other water-immiscible organic solvent
-
Separatory funnel
-
Erlenmeyer flasks
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in an equal volume of diethyl ether and transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The top layer is the organic phase containing the this compound, and the bottom aqueous layer contains the sodium heptanoate (B1214049) salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh saturated sodium bicarbonate solution (steps 2-5) one to two more times.
-
Wash the organic layer with an equal volume of brine solution to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
-
Filter to remove the desiccant.
-
Remove the diethyl ether solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
Objective: To obtain high-purity this compound by separating it from non-volatile impurities and residual heptanoic acid.
Materials:
-
Dried and/or base-washed this compound
-
Distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar or boiling chips
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is completely dry.
-
Place the this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin heating the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at the appropriate boiling point for the given pressure (e.g., ~160 °C at 15 mmHg).
-
Stop the distillation before the flask is completely dry to prevent overheating of the residue.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Experimental Workflow for Drying and Purification
References
Validation & Comparative
A Comparative Guide to Acylation Efficiency: Heptanoic Anhydride vs. Acetyl Chloride
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of two common acylating agents, heptanoic anhydride (B1165640) and acetyl chloride, with a focus on their relative performance in acylation reactions. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed reagent selection.
General Reactivity and Performance Overview
The reactivity of acylating agents is a key determinant of their utility in specific synthetic applications. Generally, acyl chlorides are more reactive than acid anhydrides.[1][2] This heightened reactivity often leads to faster reaction times and higher yields but may also result in reduced selectivity and the formation of undesirable byproducts. The choice between an acyl chloride and an acid anhydride, therefore, involves a trade-off between reactivity, selectivity, cost, and ease of handling. Acetyl chloride, as a representative acyl chloride, is known for its high reactivity, which stems from the excellent leaving group ability of the chloride ion.[1] Heptanoic anhydride, while less reactive than its acyl chloride counterpart, offers advantages in terms of handling and the nature of its byproduct, heptanoic acid, which is less corrosive than the hydrogen chloride (HCl) generated from acetyl chloride.[1]
Quantitative Data on Acylation Efficiency
| Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | ZnCl₂ | 30 | 0.5 | 95 |
| Acetyl Chloride | ZnCl₂ | 30 | 0.3 | 98 |
Data sourced from a comparative study on the acetylation of alcohols and phenols.[2][3]
This data indicates that acetyl chloride provides a higher yield in a shorter reaction time compared to acetic anhydride, highlighting the greater reactivity of acyl chlorides. It is reasonable to extrapolate that a similar trend in reactivity would be observed between this compound and the corresponding heptanoyl chloride.
Experimental Protocols
The following are generalized experimental protocols for the acylation of an alcohol using either this compound or acetyl chloride. These protocols can be adapted for specific substrates and reaction scales.
Acylation using this compound
Materials:
-
Alcohol (1 mmol)
-
This compound (1.2 mmol)
-
Pyridine (B92270) (2 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1 mmol) in dichloromethane (10 mL).
-
Add pyridine (2 mmol) to the solution and stir.
-
Slowly add this compound (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Acylation using Acetyl Chloride
Materials:
-
Alcohol (1 mmol)
-
Acetyl Chloride (1.2 mmol)
-
Triethylamine (B128534) (TEA) (1.5 mmol) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 mmol).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.[2][4]
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.[2]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[2]
Reaction Mechanisms and Experimental Workflow
The acylation reactions of both this compound and acetyl chloride with nucleophiles like alcohols or amines proceed through a nucleophilic addition-elimination mechanism.[5][6][7]
General Acylation Mechanism
The following diagram illustrates the general nucleophilic addition-elimination mechanism for acylation.
Caption: General mechanism of nucleophilic acyl substitution.
In this mechanism, the nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the acyl compound (where L is the leaving group, Cl for acetyl chloride and OCOR for this compound). This is followed by the elimination of the leaving group and deprotonation to yield the acylated product.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an acylation reaction.
Caption: Typical workflow for an acylation experiment.
Conclusion
References
A Comparative Guide to Heptanoic Anhydride and Other Acid Anhydrides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. Acid anhydrides are a versatile class of reagents frequently employed for the introduction of acyl groups into a variety of molecules. This guide provides a detailed comparison of heptanoic anhydride (B1165640) with other common linear acid anhydrides—acetic anhydride, propionic anhydride, and butyric anhydride—focusing on their performance in key synthetic transformations, supported by experimental data and protocols.
Physical and Chemical Properties
The physical properties of an acid anhydride, such as its boiling point, melting point, and density, are critical factors in designing and executing a chemical synthesis. These properties influence reaction conditions, solvent selection, and purification methods. The table below summarizes the key physical characteristics of heptanoic anhydride and its shorter-chain counterparts.
| Property | This compound | Acetic Anhydride | Propionic Anhydride | Butyric Anhydride |
| Molecular Formula | C₁₄H₂₆O₃[1] | C₄H₆O₃[2][3] | C₆H₁₀O₃[4] | C₈H₁₄O₃[5] |
| Molar Mass ( g/mol ) | 242.35[6] | 102.09[2][3] | 130.14[7][4] | 158.19[5] |
| Appearance | Clear, light yellow liquid[1][8] | Clear, colorless liquid[2] | Colorless liquid[7][4] | Water-white liquid[5] |
| Odor | Pungent[1] | Strong, vinegar-like[2] | Pungent, rancid[7][4] | Pungent, rancid butter[5] |
| Boiling Point (°C) | 278-282[8] | 139.5[3] | 167[9] | 198-199[10] |
| Melting Point (°C) | -12[8] | -73[11] | -43[9] | -75[5] |
| Density (g/mL) | 0.917[8] | 1.08[11] | 1.015 at 25°C[9] | 0.967 at 25°C[10] |
| Flash Point (°C) | 110[8] | 49 (121°F)[12] | 74 (165°F)[9] | 87 (189°F)[10] |
Performance in Synthesis: A Comparative Overview
Acid anhydrides are key reagents in acylation reactions, which are fundamental to the synthesis of esters and amides. These reactions are pivotal in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][13] The reactivity of acid anhydrides generally follows the order: acetic anhydride > propionic anhydride > butyric anhydride > this compound. This trend is influenced by the increasing steric hindrance of the alkyl chains.
Esterification is a widely used reaction for the synthesis of esters, which are often valued for their pleasant fragrances and are key components in the flavor and fragrance industry.[14] The choice of acid anhydride can influence reaction rates and yields.
Comparative Data: Esterification of Benzyl Alcohol
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
| 2 | Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 |
Amidation reactions using acid anhydrides are crucial for the synthesis of a wide range of pharmaceuticals and other biologically active molecules. For instance, the synthesis of paracetamol involves the acetylation of p-aminophenol using acetic anhydride.[15]
Comparative Data: Acylation of Aniline (B41778)
While specific comparative data for the acylation of aniline with heptanoic, propionic, and butyric anhydrides is limited, a general protocol for the acetylation of aniline using acetic anhydride is well-established. The yield of acetanilide (B955) is typically high, often exceeding 90% under optimized conditions. The reactivity trend suggests that this compound would react more slowly with aniline compared to acetic anhydride.
Experimental Protocols
The following are representative protocols for common synthetic transformations using acid anhydrides.
This protocol is adapted from general procedures for Fischer esterification and the synthesis of fragrance esters using acid anhydrides.
Materials:
-
Isoamyl alcohol
-
This compound
-
Pyridine (B92270) (as catalyst and solvent)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoamyl alcohol (1.0 eq) in pyridine.
-
Slowly add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain isoamyl heptanoate.
This protocol is a general procedure for the acylation of an amine with an acid anhydride.
Materials:
-
Aniline
-
This compound
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (1.0 eq) in a mixture of dichloromethane and pyridine in a round-bottom flask at 0 °C.
-
Slowly add this compound (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenylheptanamide can be purified by recrystallization or column chromatography.
Visualizing Workflows and Logical Relationships
To aid in the understanding of the synthetic processes involving acid anhydrides, the following diagrams illustrate a general experimental workflow for acylation and a logical decision-making process for selecting an appropriate anhydride.
Conclusion
This compound and its shorter-chain counterparts—acetic, propionic, and butyric anhydrides—are all valuable reagents in organic synthesis, each with its own set of characteristics that make it suitable for specific applications. Acetic anhydride is the most reactive and is widely used for general acetylation. As the alkyl chain length increases to this compound, reactivity decreases due to steric hindrance, which may necessitate more forcing reaction conditions. However, the longer alkyl chain of this compound can be advantageous in imparting lipophilicity to the final product, a desirable trait in certain pharmaceutical and fragrance applications. The choice of anhydride should therefore be guided by considerations of reactivity, steric effects, and the desired properties of the final product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. A comparative study on the hydrolysis of acetic anhydride and N,N‐dimethylformamide: Kinetic isotope effect, transition‐state structure, polarity, and solvent effect (2017) | William C. Cooper | 8 Citations [scispace.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 10. The Synthesis of Paracetamol and Aspirin - Uniwriter [uniwriter.ai]
- 11. Isoamyl Acetate Synthesis | PDF [slideshare.net]
- 12. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 13. fiveable.me [fiveable.me]
- 14. i3awards.org.au [i3awards.org.au]
- 15. westfield.ma.edu [westfield.ma.edu]
A Comparative Analysis of Heptanoic Anhydride and Isobutyric Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction yield, selectivity, and overall efficiency. Among the myriad of available reagents, carboxylic acid anhydrides are frequently employed due to their reactivity and ease of handling. This guide provides an objective comparison of two such anhydrides: heptanoic anhydride (B1165640), a linear aliphatic anhydride, and isobutyric anhydride, a branched-chain aliphatic anhydride. This comparison is based on available experimental data and established principles of organic chemistry, offering insights into their respective performance in acylation reactions.
Executive Summary
While direct, side-by-side comparative studies on the yield and selectivity of heptanoic anhydride and isobutyric anhydride are not extensively documented in publicly available literature, a comparative analysis can be drawn from their structural differences and reported reactivity in various contexts.
-
Reactivity and Yield: this compound, being a linear anhydride, is generally expected to exhibit slightly higher reactivity in acylation reactions compared to isobutyric anhydride. This is primarily attributed to the greater steric hindrance presented by the isopropyl groups of isobutyric anhydride to the approaching nucleophile. However, both are effective acylating agents, and high yields can be achieved with both under optimized conditions.
-
Selectivity: The steric bulk of isobutyric anhydride can be advantageous in achieving higher chemoselectivity, particularly in the acylation of substrates with multiple reactive sites of varying steric accessibility. For instance, in the acylation of a primary amine in the presence of a more hindered secondary amine, isobutyric anhydride might favor the less hindered primary amine to a greater extent than this compound.
Data Presentation: Yield Comparison
The following table summarizes reported yields for the synthesis of and acylation reactions using this compound and isobutyric anhydride. It is important to note that these data points are from different experimental setups and are not direct comparisons.
| Anhydride | Reaction Type | Substrate | Yield (%) | Reference |
| This compound | Synthesis | Heptanoic Acid | 97 | [1] |
| Acylation of an amine | Phenylalanine | 51 | [1] | |
| Isobutyric Anhydride | Synthesis (Continuous) | Isobutyric Acid & Acetic Anhydride | 80.7 - 89.2 | |
| Synthesis | Formaldehyde | 75 | ||
| Acylation of an alcohol | Phenol | Excellent | [1] |
Theoretical Framework: Reactivity and Selectivity
The differences in reactivity and selectivity between this compound and isobutyric anhydride can be rationalized by considering steric and electronic effects.
Logical Relationship: Factors Influencing Acylation
Caption: Factors influencing the reactivity and selectivity of anhydrides.
Steric Effects: The branched structure of isobutyric anhydride results in greater steric hindrance around the electrophilic carbonyl carbons compared to the linear heptanoyl group. This increased bulk can impede the approach of a nucleophile, potentially leading to a slower reaction rate and, in some cases, lower yields compared to this compound under identical conditions.
Electronic Effects: Alkyl groups are traditionally considered to be electron-donating through an inductive effect (+I). This effect would slightly decrease the electrophilicity of the carbonyl carbons in both anhydrides compared to a less substituted anhydride. While recent studies suggest alkyl groups might be weakly electron-withdrawing, the relative electronic difference between a heptyl and an isopropyl group is generally considered to be small and less impactful than steric effects in these types of reactions.
Experimental Protocols
The following are general experimental protocols for acylation reactions using acid anhydrides. Specific conditions should be optimized for each substrate.
General Procedure for N-Acylation of an Amine
Workflow for Amine Acylation
Caption: General workflow for the N-acylation of an amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Addition of Anhydride: To the stirred solution, add the acid anhydride (heptanoic or isobutyric anhydride, 1.0-1.2 eq.) dropwise at room temperature. An inert atmosphere (e.g., nitrogen or argon) may be employed if the substrate or reagents are sensitive to air or moisture.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any unreacted anhydride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the pure N-acylated product.
General Procedure for O-Acylation of an Alcohol
Workflow for Alcohol Acylation
References
A Researcher's Guide to GC-MS Analysis for the Validation of Heptanoic Anhydride Reaction Products
For researchers, scientists, and drug development professionals, the precise validation of reaction products is paramount. When heptanoic anhydride (B1165640) is a key reactant, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful and reliable analytical technique. This guide provides a comprehensive comparison of GC-MS with other methods, supported by experimental data and detailed protocols, to ensure the accurate identification and quantification of reaction components.
Heptanoic anhydride is a versatile reagent utilized in the synthesis of various esters and amides, with applications ranging from flavor and fragrance production to the synthesis of active pharmaceutical ingredients, such as testosterone (B1683101) enanthate. Validating the completion of these reactions and quantifying the yield of the desired product, alongside any unreacted starting materials or byproducts like heptanoic acid, is critical for process optimization and quality control. GC-MS offers the necessary selectivity and sensitivity for this analytical challenge.
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While both GC-MS and HPLC are staples in analytical laboratories, their suitability for analyzing this compound reactions differs based on the properties of the analytes.[1][2][3][4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Ideal for volatile and semi-volatile compounds. Non-volatile compounds require derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2][3] |
| Sensitivity | Generally offers higher sensitivity, especially for trace analysis.[1] | Sensitivity is dependent on the detector used (e.g., UV, MS). |
| Selectivity | High selectivity due to mass spectral data, which provides structural information. | Selectivity depends on the column and mobile phase combination. |
| Derivatization | Often required for polar compounds like carboxylic acids to increase volatility. | Can often analyze polar compounds directly, though derivatization can be used to enhance detection. |
| Cost & Complexity | GC systems can be less expensive to operate, while the MS component adds to the initial cost. | HPLC systems, particularly with MS detectors, can have higher operational and maintenance costs.[1][2] |
For a typical this compound reaction, where the products are often esters (which are generally volatile), and the potential byproduct is heptanoic acid (which can be made volatile through derivatization), GC-MS is an exceptionally well-suited technique.
Experimental Protocol: GC-MS Analysis of an Esterification Reaction
This section details a generalized protocol for the analysis of a reaction between this compound and an alcohol to form the corresponding heptyl ester. This method allows for the simultaneous quantification of the unreacted this compound, the heptanoic acid byproduct, and the ester product.
Sample Preparation and Derivatization
To ensure the accurate analysis of the acidic byproduct, a derivatization step is necessary to convert heptanoic acid into a more volatile form. Silylation is a common and effective method.
-
Reaction Quenching: At the desired time point, a 100 µL aliquot of the reaction mixture is taken and immediately quenched by adding it to 900 µL of a suitable organic solvent (e.g., dichloromethane) containing an internal standard (e.g., nonanoic acid).
-
Derivatization: To the 1 mL quenched sample, 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
Incubation: The vial is securely capped and heated at 60°C for 30 minutes to ensure complete derivatization of the heptanoic acid.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
References
A Researcher's Guide to 1H and 13C NMR Characterization of Heptanoic Anhydride and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the molecular structure of compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of heptanoic anhydride (B1165640) and its derivatives, supported by experimental data and detailed protocols.
Comparative NMR Data of Heptanoic Anhydride and Related Compounds
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and related compounds. Due to the limited availability of public data for a wide range of specific this compound derivatives, data from structurally similar compounds are included to illustrate the effects of various functional groups on the NMR spectra. These compounds serve as valuable proxies for predicting the spectral features of corresponding this compound derivatives.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound Name | Functional Group | Hα | Hβ | Hγ, Hδ, Hε | Hω (CH₃) | Solvent |
| This compound | Anhydride | ~2.4 (t) | ~1.6 (quint) | ~1.3 (m) | ~0.9 (t) | CDCl₃ |
| 2-Bromoheptanoic Acid | α-Bromo | ~4.2 (t) | ~2.0 (m) | ~1.4 (m) | ~0.9 (t) | CDCl₃ |
| trans-Pent-2-enoic Acid | α,β-Unsaturated | ~7.0 (dt) | ~5.8 (dt) | ~2.2 (quint) | ~1.0 (t) | CDCl₃ |
Note: Data for 2-Bromoheptanoic Acid and trans-Pent-2-enoic Acid are provided as proxies to illustrate the expected shifts for 2-bromothis compound and hept-2-enoic anhydride, respectively.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound Name | Functional Group | C=O | Cα | Cβ | Cγ, Cδ, Cε | Cω (CH₃) | Solvent |
| This compound | Anhydride | ~168 | ~34 | ~24 | ~31, ~28, ~22 | ~14 | CDCl₃ |
| 2-Bromoheptanoic Acid | α-Bromo | ~175 | ~45 | ~32 | ~30, ~26, ~22 | ~14 | CDCl₃ |
| trans-Pent-2-enoic Acid | α,β-Unsaturated | ~172 | ~147 | ~122 | ~35 | ~12 | CDCl₃ |
Note: Data for 2-Bromoheptanoic Acid and trans-Pent-2-enoic Acid are provided as proxies to illustrate the expected shifts for 2-bromothis compound and hept-2-enoic anhydride, respectively.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR characterization of liquid samples like this compound and its derivatives.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound. Other options include acetone-d₆, benzene-d₆, and DMSO-d₆ for compounds with different polarities.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.
2. NMR Data Acquisition
-
Instrumentation: Data can be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. This delay allows for the relaxation of excited nuclei before the next pulse, ensuring accurate integration.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with a decent sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 45° pulse angle is common.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Proton Decoupling: A broadband proton decoupling sequence is applied during the acquisition to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
3. Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of the protons giving rise to the signal.
-
Peak Picking and Interpretation: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) of each peak are determined and used to elucidate the molecular structure.
Visualization of the NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of chemical compounds.
Caption: General workflow for NMR characterization.
Comparative study of catalysts for Heptanoic anhydride esterification
A Comparative Guide to Catalysts for Heptanoic Anhydride (B1165640) Esterification
The esterification of heptanoic anhydride is a critical transformation in the synthesis of various valuable compounds, including fragrances, flavorings, and pharmaceutical intermediates. The choice of catalyst for this reaction significantly impacts yield, reaction conditions, and overall process efficiency. This guide provides a comparative analysis of common catalysts—homogeneous, heterogeneous, and enzymatic—used for the esterification of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalysts
The selection of an optimal catalyst for the esterification of this compound depends on several factors, including the desired reaction rate, yield, operating temperature, and the need for catalyst recovery and reuse. The following table summarizes the performance of various catalyst types.
| Catalyst Type | Catalyst Example | Alcohol Type | Temperature (°C) | Time (h) | Yield (%) | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous | 4-(Dimethylaminopyridine) (DMAP) | Primary (e.g., 1-Butanol) | Room Temp | 2 | >95 | Not readily reusable | High activity, mild conditions, often solvent-free.[1] | Difficult to separate from the product, potential for contamination. |
| 4-(Dimethylaminopyridine) (DMAP) | Secondary (e.g., 2-Butanol) | 50 | 6 | ~90 | Not readily reusable | Effective for more hindered alcohols.[1] | Requires higher temperatures and longer times for secondary alcohols.[1] | |
| 4-(Dimethylaminopyridine) (DMAP) & Et3N | Tertiary (e.g., tert-Butanol) | 50 | 24 | ~85 | Not readily reusable | Can facilitate reactions with very hindered alcohols.[1] | Significantly longer reaction times and lower yields.[1] | |
| Sulfuric Acid (H₂SO₄) | Primary (e.g., n-Butanol) | 75 | Variable | High | Not readily reusable | Low cost, high activity. | Corrosive, generates waste, difficult to separate from product. | |
| Heterogeneous | Amberlyst-15 | Primary, Secondary, Tertiary | 120 | Variable | High | Yes | Easily separated from the reaction mixture, reusable, non-corrosive.[2] | May require higher temperatures, potential for lower reaction rates compared to homogeneous catalysts. |
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | Various | 40-70 | 24 | 70-98 | Yes | High selectivity, mild reaction conditions, environmentally friendly.[3] | Can be more expensive, may have lower reaction rates, potential for enzyme denaturation. |
Note: Data for DMAP is based on the esterification of hexanoic anhydride, which is expected to have similar reactivity to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for DMAP-catalyzed and solid acid-catalyzed esterification.
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol) with this compound (Solvent-Free)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of butyl heptanoate.
Materials:
-
This compound
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 1-butanol (1.0 equivalent) and this compound (1.1 equivalents).
-
Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated NaHCO₃ solution to remove unreacted this compound and heptanoic acid byproduct, and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude butyl heptanoate.
-
The product can be further purified by distillation if necessary.
Protocol 2: Solid Acid-Catalyzed Esterification using Amberlyst-15
This protocol outlines the use of a reusable solid acid catalyst.
Materials:
-
Alcohol (e.g., 2-phenylethanol)
-
This compound
-
Amberlyst-15
-
Solvent (e.g., toluene, optional)
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine the alcohol (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent or neat.
-
Add Amberlyst-15 resin (catalyst amount may vary, e.g., 10% by weight of the limiting reactant).
-
Heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate containing the ester product can be further purified by washing with a saturated solution of sodium carbonate to remove any acidic byproducts, followed by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ester by distillation or chromatography if necessary.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the processes.
References
Heptanoic Anhydride in Synthesis: A Comparative Guide to Solid-Phase vs. Solution-Phase Methodologies
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is critical to the efficiency and success of a project. Heptanoic anhydride (B1165640), a versatile acylating agent, is employed in both solid-phase and solution-phase synthesis to introduce a seven-carbon aliphatic chain into a molecule. This guide provides an objective comparison of these two synthetic approaches when utilizing heptanoic anhydride, supported by representative experimental data and detailed protocols.
Executive Summary
Solid-phase synthesis (SPS) offers significant advantages in terms of purification and automation, making it ideal for the rapid synthesis of analogues and high-throughput screening. Its primary drawback can be the initial reaction optimization and potentially lower yields compared to solution-phase methods. Conversely, solution-phase synthesis (SoPS) is highly adaptable for large-scale production and often results in higher yields. However, the purification of the final product in solution-phase can be a complex and time-consuming process. The choice between these methods will ultimately depend on the specific goals of the synthesis, such as the desired scale, the need for analogue libraries, and available resources.
Performance Comparison: Solid-Phase vs. Solution-Phase
The following tables summarize the key quantitative differences between the two synthetic strategies when using this compound for the acylation of a model amine substrate.
Table 1: Reaction Parameters and Efficiency
| Parameter | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SoPS) |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield (Crude) | 85 - 95% (on-resin) | 90 - 98% |
| Reagent Stoichiometry | Excess this compound (3-5 eq.) | Near-stoichiometric (1.1-1.5 eq.) |
| Solvent Volume | Minimal, for resin swelling and washing | Significant, as reaction medium |
Table 2: Purification and Final Product
| Parameter | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SoPS) |
| Purification Method | Resin washing, cleavage, precipitation | Extraction, chromatography, crystallization |
| Purification Time | 1 - 2 hours (post-cleavage) | 4 - 24 hours |
| Overall Yield (Pure) | 60 - 80% | 70 - 90% |
| Final Purity (Typical) | >95% (after HPLC purification) | >98% (after chromatography/crystallization) |
| Scalability | Limited by resin capacity | Readily scalable to kilograms |
Experimental Protocols
Solid-Phase Acylation with this compound
This protocol describes the acylation of a resin-bound amine, a common step in solid-phase peptide synthesis or the synthesis of small molecules on a solid support.
Materials:
-
Fmoc-protected amine-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Acylation: A solution of this compound (4 equivalents) and DIPEA (4 equivalents) in DMF is added to the resin. The mixture is agitated at room temperature for 2 hours.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage: The heptanoylated product is cleaved from the resin using a TFA cleavage cocktail for 2 hours.
-
Isolation: The cleaved product is precipitated in cold diethyl ether, centrifuged, and the solid is collected and dried.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Acylation with this compound
This protocol outlines the acylation of a primary amine in a solution.
Materials:
-
Primary amine substrate
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: The amine substrate is dissolved in DCM in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.2 equivalents) is added to the stirred solution.
-
Addition of Anhydride: this compound (1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Visualizing the Process
Acylation Reaction Mechanism
Caption: General mechanism of amine acylation with an anhydride.
Solid-Phase Synthesis Workflow
Caption: Workflow for solid-phase acylation.
Solution-Phase Synthesis Workflow
Caption: Workflow for solution-phase acylation.
Concluding Remarks
The decision to use solid-phase or solution-phase synthesis with this compound is a strategic one. For projects requiring the rapid generation of a diverse set of acylated molecules for screening purposes, the ease of purification in solid-phase synthesis is a clear advantage.[1][2] In contrast, for process development and large-scale manufacturing where yield and cost-effectiveness are paramount, solution-phase synthesis remains the more pragmatic approach. A thorough evaluation of project-specific requirements will guide the selection of the most appropriate synthetic strategy.
References
Chiral GC Analysis of Amino Acid Derivatives: A Comparative Guide to Derivatization Reagents
For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of amino acids, gas chromatography (GC) coupled with chiral columns offers a powerful and sensitive analytical approach. A critical preceding step to successful chiral GC analysis is the derivatization of the non-volatile amino acids to form volatile and thermally stable derivatives. This guide provides a comparative overview of various derivatization reagents, with a focus on alternatives to heptanoic anhydride, for which there is a notable lack of published performance data in this specific application.
While the initial intent was to focus on this compound, an extensive review of scientific literature reveals a significant scarcity of studies employing this reagent for the chiral GC analysis of amino acid derivatives. Consequently, this guide will detail the performance of more commonly utilized and well-documented derivatization agents: Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyl Chloroformate (HFBCF). These alternatives are compared based on their reaction efficiency, the chromatographic properties of the resulting derivatives, and their suitability for achieving high enantiomeric resolution.
Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the volatility, stability, and chromatographic behavior of amino acid derivatives, ultimately influencing the resolution of their enantiomers. The following table summarizes the key performance characteristics of TFAA, PFPA, and HFBCF.
| Derivatization Reagent | Derivative Volatility | Potential for Racemization | Reaction Conditions | Common Chiral Column | Key Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | High | Can occur under harsh conditions | Two-step (esterification followed by acylation) | Chirasil-L-Val | Produces highly volatile derivatives, leading to shorter analysis times. | Potential for enantioreversal of elution order; requires a two-step process.[1] |
| Pentafluoropropionic Anhydride (PFPA) | Very High | A concern, optimization of conditions is crucial.[2][3] | Typically a two-step process with an alcohol (e.g., isopropanol) | Chirasil-L-Val | Yields derivatives with excellent volatility and sensitivity.[2][3] | Risk of racemization can affect the accuracy of enantiomeric excess determination.[2][3] |
| Heptafluorobutyl Chloroformate (HFBCF) | High | Generally low | One-step in-situ derivatization | Chirasil-L-Val | Rapid, one-step reaction in an aqueous-organic medium; derivatives show excellent chiral separation. | Not all amino acids may be derivatized with equal efficiency. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the derivatization of amino acids using TFAA, PFPA, and HFBCF for subsequent chiral GC analysis.
Derivatization with Trifluoroacetic Anhydride (TFAA)
This two-step protocol involves an initial esterification of the carboxyl group followed by acylation of the amino group.
a. Esterification:
-
Dry the amino acid sample (typically 1-5 mg) under a stream of nitrogen.
-
Add 1 mL of 3 M HCl in isopropanol (B130326).
-
Heat the mixture at 100°C for 30-60 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
b. Acylation:
-
To the dried amino acid ester, add 0.5 mL of methylene (B1212753) chloride and 0.2 mL of trifluoroacetic anhydride.
-
Heat the mixture at 60°C for 15-30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
Derivatization with Pentafluoropropionic Anhydride (PFPA)
Similar to TFAA, this is also a two-step process.
a. Esterification:
-
Follow the esterification procedure as described for TFAA, using an appropriate alcohol such as isopropanol or heptafluorobutanol.
b. Acylation:
-
To the dried amino acid ester, add 0.5 mL of ethyl acetate (B1210297) and 0.1 mL of pentafluoropropionic anhydride.
-
Heat the mixture at 100°C for 15 minutes.
-
Cool the sample and directly inject an aliquot into the GC-MS system.[2][3]
Derivatization with Heptafluorobutyl Chloroformate (HFBCF)
This protocol offers a rapid, one-step derivatization.
-
To an aqueous sample containing amino acids (e.g., 100 µL), add 50 µL of pyridine (B92270) and 50 µL of heptafluorobutyl chloroformate.
-
Vortex the mixture vigorously for 30 seconds to facilitate the reaction and extraction of the derivatives into the organic phase.
-
Centrifuge to separate the phases.
-
Inject an aliquot of the organic layer directly into the GC-MS system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for chiral GC analysis of amino acid derivatives and the logical relationship between the key components of the analytical process.
Caption: Experimental workflow for chiral GC analysis of amino acids.
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Heptanoic Anhydride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents like heptanoic anhydride (B1165640) is a critical, non-negotiable step in the path to reliable and reproducible results. Impurities can introduce variability, lead to unwanted side reactions, and ultimately compromise the integrity of your research and the quality of the final product. This guide provides a comprehensive comparison of analytical methods for validating the purity of heptanoic anhydride, complete with experimental protocols and a comparative analysis of common synthesis routes.
Comparing Analytical Techniques for Purity Assessment
The choice of analytical method for determining the purity of this compound depends on a variety of factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. The most common impurity in synthesized this compound is heptanoic acid, which forms through hydrolysis. Below is a comparison of the most effective analytical techniques for purity validation.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Performance |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection using a Flame Ionization Detector (FID). | High resolution for separating volatile impurities like heptanoic acid. Robust, reliable, and widely available. | May require derivatization for non-volatile impurities. Destructive to the sample. | Kovats Retention Index: 1675.8 (non-polar column)[1] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard for the anhydride. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure solvent and internal standard for accurate quantification. | Expected Chemical Shifts (δ): Protons alpha to the carbonyl group are expected to be deshielded and appear downfield. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Rapid and non-destructive. Excellent for detecting the presence of the key impurity, heptanoic acid, through its characteristic broad O-H stretch. | Primarily a qualitative technique; quantitative analysis can be challenging. | Characteristic Peaks: Two distinct C=O stretching bands for the anhydride (around 1820 cm⁻¹ and 1750 cm⁻¹)[2]. Absence of a broad O-H band (3300-2500 cm⁻¹) indicates high purity. |
| Titration | A quantitative chemical analysis method that determines the concentration of an analyte by reacting it with a solution of a known concentration. | Cost-effective, simple, and provides a direct measure of the total anhydride content. | Non-specific; it will not differentiate between this compound and other acidic or basic impurities. | Provides high accuracy and precision when performed correctly. |
Experimental Protocols for Purity Validation
Below are detailed protocols for the recommended analytical methods for validating the purity of this compound.
Gas Chromatography-Flame Ionization Detector (GC-FID)
This method is highly effective for separating and quantifying this compound and its primary volatile impurity, heptanoic acid.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Experimental Workflow:
Figure 1: Workflow for GC-FID analysis of this compound purity.
¹H NMR Spectroscopy
¹H NMR provides structural confirmation and can be used for quantitative purity assessment.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
High-purity deuterated solvent (e.g., CDCl₃).
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene).
Experimental Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the tube and gently agitate to dissolve the sample and standard.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the masses of the sample and internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to qualitatively assess the presence of the primary impurity, heptanoic acid.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Experimental Workflow:
Figure 2: Workflow for FTIR analysis of this compound purity.
Titration
This classic method provides a reliable quantitative measure of the total anhydride content.
Instrumentation:
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
-
Magnetic stirrer and stir bar.
Reagents:
-
Standardized 0.5 M sodium hydroxide (B78521) (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Deionized water.
Experimental Protocol:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 20 mL of pyridine to the flask and swirl to dissolve the sample.
-
Add 25 mL of deionized water to hydrolyze the anhydride to heptanoic acid. The reaction is exothermic. Allow the mixture to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.5 M NaOH solution until a persistent pink endpoint is observed.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the purity of the this compound based on the volume of NaOH consumed.
Comparison of Synthesis Methods
The purity of the final product is often influenced by the synthetic route employed. Below is a comparison of common methods for synthesizing this compound.
| Synthesis Method | Reactants | Typical Reagents/Catalysts | Key Advantages | Key Disadvantages |
| Dehydration of Heptanoic Acid | Heptanoic Acid | Acetic anhydride, trifluoroacetic anhydride, or other dehydrating agents. | Readily available starting material. Can be a one-pot reaction. | May require high temperatures and/or strong dehydrating agents. Purification from byproducts can be challenging. |
| From Heptanoyl Chloride | Heptanoyl Chloride and Heptanoic Acid (or its salt) | Pyridine or other base. | Generally proceeds under milder conditions than direct dehydration. | Heptanoyl chloride is corrosive and moisture-sensitive. Requires an additional step to prepare the acid chloride. |
| Reaction with Phosgene Derivatives | Heptanoic Acid | Diphosgene or triphosgene. | High-yielding and efficient. | Phosgene and its derivatives are highly toxic and require special handling precautions. |
Synthesis Pathway Overview:
Figure 3: Common synthesis pathways to this compound.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and accuracy of their subsequent experiments and product development efforts. The choice of synthesis method will also play a crucial role in the initial purity of the product, and should be selected based on available resources, safety considerations, and desired purity levels.
References
Safety Operating Guide
Proper Disposal of Heptanoic Anhydride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like heptanoic anhydride (B1165640) are paramount for maintaining a secure and compliant laboratory environment. Heptanoic anhydride is a corrosive, water-reactive compound that demands a meticulous disposal procedure to mitigate risks of violent reactions, the release of acidic vapors, and potential environmental harm. This guide provides a comprehensive, procedural plan for the safe neutralization and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. It is a corrosive material that can cause severe skin burns and eye damage.[1] Inhalation of its vapors may also lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2]
-
Body Protection: A lab coat and closed-toe shoes are required.[1]
Core Principles of this compound Disposal
The fundamental principle for the safe disposal of this compound is a controlled two-step process:
-
Hydrolysis: this compound is carefully reacted with water in a controlled manner to convert it into two equivalents of heptanoic acid.[3] This is an exothermic reaction that must be managed to prevent splashing and uncontrolled boiling.
-
Neutralization: The resulting heptanoic acid solution is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal.
Quantitative Data for Disposal
Adherence to these quantitative parameters is critical for a controlled and safe reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | This compound hydrolyzes to two equivalents of heptanoic acid, each of which is then neutralized by one equivalent of sodium bicarbonate. |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous waste disposal. Always consult your institution's specific guidelines. |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic. Proper cooling and slow addition are crucial to manage heat generation. |
Experimental Protocol for Disposal
This protocol details the safe quenching and neutralization of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution:
-
In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water.
-
The total volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched.
-
Place the beaker in a secondary container, such as an ice bath, to effectively control the temperature during the exothermic reaction.
-
-
Hydrolysis (Quenching):
-
Slowly and carefully add the this compound dropwise to the vigorously stirred ice/water mixture.
-
The addition rate should be controlled to prevent excessive heat generation and splashing.
-
-
Neutralization:
-
Once the hydrolysis is complete (no more oily anhydride is visible), slowly add a saturated solution of sodium bicarbonate to the heptanoic acid solution while stirring.
-
Carbon dioxide gas will be evolved, so add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.
-
Periodically monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[1] In many cases, this can be disposed of down the drain with a copious amount of water. However, always confirm with your institution's specific guidelines.[3]
-
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Heptanoic anhydride
Essential Safety and Handling Guide for Heptanoic Anhydride (B1165640)
For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of reactive chemicals is a cornerstone of operational excellence and personal safety. This guide provides immediate, essential safety and logistical information for working with Heptanoic Anhydride, a corrosive liquid that demands meticulous adherence to established protocols.
Chemical Identifier:
-
Name: this compound
Immediate Safety Concerns
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][3][5] It may also be corrosive to metals.[3] Inhalation of vapors can lead to respiratory irritation. Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical first lines of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][5][6] | Protects against splashes and vapors that can cause severe eye damage.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[3][7][8] Gloves must be inspected prior to use.[7] | Prevents skin contact, which can result in severe burns.[1] |
| Body Protection | A chemically resistant apron or lab coat.[6] A complete suit protecting against chemicals may be necessary.[7] | Protects against splashes and spills on personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood or if vapors are present.[6] | Protects the respiratory system from harmful vapors. |
First-Aid Measures
In the event of exposure, immediate action is critical. The following table provides first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing while under the safety shower.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3][5] |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the necessary procedures.
Pre-Operational Checklist
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
-
Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly. All handling of this compound must be performed within a certified fume hood.[6]
-
Gather all necessary PPE as specified in the table above.
-
Prepare Spill Kit: Have a spill kit specifically for corrosive chemicals readily available.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a properly functioning chemical fume hood.[6]
-
Dispensing: Use appropriate tools (e.g., glass or polytetrafluoroethylene (PTFE) pipettes) to dispense the chemical. Avoid using metal spatulas or other incompatible materials.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[5]
Post-Handling Procedure
-
Decontamination: Thoroughly clean the work area within the fume hood after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent harm to personnel and the environment.
Waste Collection
-
Segregation: Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., pipette tips, gloves), in a designated, properly labeled hazardous waste container.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Corrosive").
Neutralization and Disposal Protocol
The following protocol is for the neutralization of residual this compound. This procedure should be carried out in a fume hood with appropriate PPE.
-
Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. The total volume of the ice/water mixture should be at least ten times the volume of the this compound to be quenched.[9]
-
Hydrolysis: Slowly and carefully add the this compound waste to the ice/water mixture with constant stirring. This will hydrolyze the anhydride to heptanoic acid. This reaction is exothermic, and the ice bath is crucial for temperature control.[9]
-
Neutralization: Once the hydrolysis is complete, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the heptanoic acid solution while continuing to stir. Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.[9]
-
Final pH Adjustment and Disposal: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[9] Once neutralized, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[9] All contaminated disposables (gloves, pipette tips, etc.) should be placed in a designated hazardous waste container for disposal by a licensed disposal company.[3][5]
Workflow for Safe Handling and Disposal
References
- 1. Page loading... [wap.guidechem.com]
- 2. novaphene.com [novaphene.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 626-27-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
